[(1S)-1-aminoethyl]boronic acid
Description
BenchChem offers high-quality [(1S)-1-aminoethyl]boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S)-1-aminoethyl]boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C2H8BNO2 |
|---|---|
Poids moléculaire |
88.90 g/mol |
Nom IUPAC |
[(1S)-1-aminoethyl]boronic acid |
InChI |
InChI=1S/C2H8BNO2/c1-2(4)3(5)6/h2,5-6H,4H2,1H3/t2-/m1/s1 |
Clé InChI |
MEJXSZPJYPOEIL-UWTATZPHSA-N |
SMILES isomérique |
B([C@@H](C)N)(O)O |
SMILES canonique |
B(C(C)N)(O)O |
Origine du produit |
United States |
Unveiling the Mechanism of Action: [(1S)-1-Aminoethyl]boronic Acid in Serine Protease Inhibition
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Introduction: The Pharmacological Power of Boronic Acids[(1S)-1-aminoethyl]boronic acid represents a foundational pharmacophore in the design of highly potent, reversible covalent inhibitors targeting serine and threonine proteases[1]. Historically, the incorporation of the boron element into peptide-like scaffolds revolutionized targeted therapy, most notably culminating in the development of bortezomib for multiple myeloma [1][2].
Unlike traditional competitive inhibitors that rely solely on non-covalent interactions (e.g., hydrogen bonding and van der Waals forces), α-aminoalkylboronic acids leverage the unique electronic properties of the boron atom to achieve sub-nanomolar affinities. This whitepaper dissects the precise molecular mechanics by which[(1S)-1-aminoethyl]boronic acid arrests serine protease activity and outlines the rigorous, self-validating experimental frameworks required to characterize these interactions.
Mechanistic Pathway: Transition-State Mimicry and the Tetrahedral Adduct
The extraordinary potency of [(1S)-1-aminoethyl]boronic acid is rooted in its ability to act as a transition-state analog. Serine proteases (e.g., chymotrypsin, elastase, subtilisin) catalyze peptide bond cleavage via a catalytic triad (typically Ser-His-Asp). During natural catalysis, the active-site serine acts as a nucleophile to attack the scissile amide bond of the substrate, forming a transient, high-energy tetrahedral intermediate 1[1].
When a[(1S)-1-aminoethyl]boronic acid derivative enters the active site, it hijacks this exact catalytic machinery through the following sequence:
-
Electrophilic Capture: The boron atom, in its neutral, trigonal planar ( sp2 ) state, possesses an empty p-orbital. This makes it highly electrophilic and uniquely primed to accept an electron pair.
-
Nucleophilic Attack: The hydroxyl group of the active-site serine (e.g., Ser195 in chymotrypsin) attacks the electron-deficient boron atom.
-
Hybridization Shift: This nucleophilic attack forces the boron atom to rehybridize from sp2 to sp3 , resulting in a covalently bound, monoanionic tetrahedral boronate adduct 2[2].
-
Oxyanion Hole Stabilization: The newly formed negatively charged boronate oxygen atoms project into the enzyme's "oxyanion hole," where they are stabilized by a network of hydrogen bonds from the protein backbone (typically the amide NH groups of Ser195 and Gly193).
Because the B-O bond is highly polar and the tetrahedral geometry perfectly mimics the transition state of peptide hydrolysis, the enzyme is effectively "tricked" into binding the inhibitor orders of magnitude more tightly than its natural substrate 3[3].
Figure 1: Mechanism of tetrahedral boronate adduct formation in the serine protease active site.
Quantitative Affinity & Selectivity Profiling
To contextualize the inhibitory power of boronic acid derivatives, we must evaluate their binding kinetics against other transition-state analogs. The transition from a non-covalent encounter complex to the covalent tetrahedral adduct often results in slow-binding kinetics, characterized by a highly stable enzyme-inhibitor complex with a very slow off-rate ( koff ).
Table 1: Comparative Inhibition Metrics of Protease Inhibitor Classes
| Inhibitor Class | Target Enzyme | Hybridization State (Bound) | Typical Ki Range | Reversibility Profile |
| Peptide Aldehydes | Serine Proteases | sp3 (Hemiacetal) | μ M to nM | Fast Reversible |
| [(1S)-1-aminoethyl]boronic acids | Serine Proteases | sp3 (Boronate Adduct) | nM to pM | Reversible (Slow-off) |
| Trifluoromethyl Ketones (TFKs) | Serine Proteases | sp3 (Hemiketal) | nM | Reversible |
| Fluorophosphonates | Serine Proteases | sp3 (Phosphonate) | Irreversible | Irreversible |
Note: Boronic acids routinely achieve sub-nanomolar affinities due to the superior polarity of the B-O bond compared to the C-O bond in hemiacetals, maximizing electrostatic interactions within the oxyanion hole.
Experimental Workflows for Mechanistic Validation
As application scientists, we must employ self-validating protocols to ensure that observed inhibition is genuinely due to active-site covalent modification rather than non-specific aggregation, assay interference, or allosteric effects.
Protocol A: Steady-State Enzyme Kinetics (Fluorogenic Assay)
Causality & Rationale: Fluorogenic substrates (e.g., AMC-linked peptides) are utilized because they provide a continuous, real-time readout of initial reaction velocities ( v0 ). This continuous monitoring is essential for capturing the time-dependent inhibition characteristic of slow-binding boronic acids, allowing for the accurate calculation of the true inhibition constant ( Ki ) rather than an artificially inflated IC50 .
-
Preparation: Prepare serial dilutions of the [(1S)-1-aminoethyl]boronic acid derivative (0.1 nM to 10 μ M) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl). Crucial Step: Include 0.01% Tween-20 to prevent non-specific aggregation and false-positive inhibition.
-
Incubation: Pre-incubate the purified serine protease (e.g., 1 nM final concentration) with the inhibitor for varying time intervals (0, 15, 30, and 60 minutes) at 37°C. Rationale: Time-dependent pre-incubation reveals the rate of covalent adduct formation; a decrease in IC50 over time confirms the slow-binding mechanism.
-
Initiation: Initiate the reaction by adding a specific fluorogenic substrate at a concentration near its Michaelis constant ( Km ).
-
Measurement: Monitor fluorescence emission continuously for 15 minutes using a microplate reader.
-
Data Analysis: Fit the non-linear progress curves to the integrated rate equation for slow-binding inhibition to extract the association rate ( kon ), dissociation rate ( koff ), and the overall Ki ( koff/kon ).
Protocol B: X-ray Crystallography of the Enzyme-Inhibitor Complex
Causality & Rationale: While kinetic assays imply a covalent mechanism, structural biology definitively proves it. X-ray crystallography is mandatory to visually confirm the sp3 hybridized state of the boron atom and map the exact hydrogen-bonding distances within the oxyanion hole, serving as the ultimate validation of the transition-state mimicry hypothesis.
-
Co-crystallization: Mix purified serine protease (10 mg/mL) with a 5-fold molar excess of the boronic acid inhibitor. Incubate for 2 hours on ice to ensure >95% complex formation.
-
Screening: Set up hanging-drop vapor diffusion plates using sparse-matrix crystallization screens to identify optimal lattice-forming conditions.
-
Harvesting & Freezing: Harvest diffracting crystals, cryoprotect with 20% glycerol, and flash-freeze in liquid nitrogen to minimize radiation damage.
-
Diffraction & Refinement: Collect X-ray diffraction data at a synchrotron source. Solve the structure using molecular replacement (using the apo-enzyme as a search model).
-
Validation (Self-Correction): Inspect the electron density map ( 2Fo−Fc ) at the active site. A continuous, unbroken electron density between the Ser195 oxygen and the boron atom confirms the covalent bond.
Figure 2: Self-validating experimental workflow for characterizing boronic acid inhibitors.
Conclusion
The application of[(1S)-1-aminoethyl]boronic acid in serine protease inhibition exemplifies the pinnacle of rational drug design. By exploiting the unique electrophilicity of boron to form a reversible, tetrahedral boronate adduct, scientists can achieve unparalleled transition-state mimicry. Rigorous validation through time-dependent steady-state kinetics and high-resolution structural biology ensures that these molecules can be confidently advanced in the drug development pipeline, minimizing off-target liabilities and maximizing therapeutic efficacy.
References
- Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress Current Medicinal Chemistry
- Boron Containing Compounds as Protease Inhibitors Chemical Reviews (ACS Public
- Serine Protease Catalysis: A Computational Study of Tetrahedral Intermediates and Inhibitory Adducts The Journal of Physical Chemistry B (ACS Public
- Potentially Macrocyclic Peptidyl Boronic Acids as Chymotrypsin Inhibitors The Journal of Organic Chemistry (ACS Public
Sources
Structural and Thermodynamic Properties of [(1S)-1-aminoethyl]boronic acid: A Technical Guide for Transition-State Analogue Design
Executive Summary
[(1S)-1-aminoethyl]boronic acid (CAS: 161928-40-1) is a low-molecular-weight, highly specific transition-state analogue. By substituting the planar carboxylate of L-alanine with an electrophilic boronic acid moiety, this compound serves as a potent inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes (e.g., alanine racemase) and ATP-dependent ligases (e.g., D-Ala-D-Ala ligase)[1]. This whitepaper dissects its structural transition from sp² to sp³ hybridization upon target engagement, the thermodynamic signatures of its binding, and the rigorous methodologies required to characterize these interactions.
Structural Architecture and Electronic Properties
Unlike traditional competitive inhibitors that rely solely on non-covalent interactions,[(1S)-1-aminoethyl]boronic acid engages targets via a reversible covalent mechanism[2].
-
The Unbound State (sp²): In aqueous solution at physiological pH, the boronic acid exists primarily in a neutral, trigonal planar geometry. The boron atom possesses an empty pz orbital, rendering it a strong Lewis acid. The adjacent (1S)-amino group mimics the stereochemistry of L-alanine, providing initial recognition specificity.
-
The Bound State (sp³): Upon entering an enzyme active site, the boron atom undergoes nucleophilic attack (typically by a catalytic serine, threonine, or an activated water molecule). This induces a structural rehybridization to a tetrahedral boronate anion (sp³). This geometry exquisitely mimics the high-energy tetrahedral intermediate of peptide bond cleavage or formation, leading to sub-micromolar to nanomolar affinity[1].
Thermodynamic Principles of Target Engagement
The binding of [(1S)-1-aminoethyl]boronic acid is governed by a delicate enthalpy-entropy compensation mechanism.
-
Enthalpic Contributions (ΔH < 0): The primary thermodynamic driver is the formation of the dative covalent B-O bond. Additionally, the amino group forms critical hydrogen bonds with active site residues (e.g., the PLP cofactor in alanine racemase), releasing heat.
-
Entropic Contributions (ΔS > 0): The transition from a trigonal planar to a tetrahedral geometry displaces ordered water molecules from both the boron coordination sphere and the enzyme active site. This release of structured water into the bulk solvent provides a massive entropic gain, overcoming the conformational entropy lost by the inhibitor upon binding[2].
Table 1: Physicochemical and Thermodynamic Parameters
| Parameter | Value / Characteristic |
| Molecular Formula | C₂H₈BNO₂ |
| Molecular Weight | 88.90 g/mol [3] |
| Unbound Geometry | Trigonal Planar (sp²) |
| Bound Geometry | Tetrahedral (sp³) |
| Primary Binding Mechanism | Reversible Covalent (Lewis Acid-Base) |
| Enthalpic Driver (ΔH) | B-O dative bond formation & H-bonding |
| Entropic Driver (ΔS) | Desolvation of active site water |
Experimental Workflows: Self-Validating Protocols
To ensure data integrity, the characterization of [(1S)-1-aminoethyl]boronic acid binding must employ self-validating experimental designs.
Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Causality: ITC is selected because it directly measures the heat of binding (ΔH), allowing for the deconvolution of the free energy (ΔG) into its enthalpic and entropic components to confirm the water-displacement mechanism.
-
Step 1: Sample Dialysis. Dialyze the enzyme extensively against the assay buffer. Dissolve the [(1S)-1-aminoethyl]boronic acid in the exact final dialysate.
-
Validation Check: Measure the conductivity of both the ligand and protein solutions. ΔConductivity must be < 5% to prevent heat of mixing artifacts.
-
-
Step 2: Titration Execution. Inject the inhibitor into the enzyme cell at a constant temperature (e.g., 25°C) using 2 μL injection volumes.
-
Validation Check: The final injections must show saturation, where the heat signature matches the background heat of dilution.
-
-
Step 3: Data Deconvolution. Fit the integrated heat data to a one-site binding model to extract Kd, ΔH, and -TΔS.
-
Validation Check: The calculated stoichiometry (N) must equal ~1.0 for a 1:1 binding event. Deviations indicate inactive protein or inaccurate ligand concentration.
-
Protocol 2: Structural Validation via X-ray Crystallography
Causality: Crystallography is required to definitively prove the sp² to sp³ rehybridization of the boron atom upon target engagement.
-
Step 1: Co-crystallization. Incubate the enzyme with a 5-fold molar excess of [(1S)-1-aminoethyl]boronic acid.
-
Validation Check: Perform Dynamic Light Scattering (DLS) to confirm the monodispersity of the protein-inhibitor complex before setting up crystal trays.
-
-
Step 2: Diffraction & Phasing. Collect diffraction data and solve the structure using molecular replacement.
-
Validation Check: The high-resolution limit must be < 2.0 Å to accurately resolve the boron coordination sphere.
-
-
Step 3: Electron Density Mapping. Generate Fo-Fc omit maps around the active site.
-
Validation Check: Observe continuous electron density between the enzyme nucleophile and the boron atom, confirming the covalent sp³ tetrahedral adduct.
-
Mechanistic and Workflow Visualizations
Fig 1. Reversible covalent binding and geometric transition of[(1S)-1-aminoethyl]boronic acid.
Fig 2. Self-validating Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.
References
-
Duncan, K., Faraci, W. S., Matteson, D. S., & Walsh, C. T. "(1-Aminoethyl)boronic acid: a novel inhibitor for Bacillus stearothermophilus alanine racemase and Salmonella typhimurium D-alanine:D-alanine ligase (ADP-forming)." Biochemistry, 1989. URL:[Link]
-
Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y.-B., Kubo, Y., Marken, F., Sakurai, K., Zhao, J., & James, T. D. "Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly." Accounts of Chemical Research, 2012. URL:[Link]
Sources
The Strategic Application of[(1S)-1-Aminoethyl]boronic Acid in Targeted Enzyme Inhibition: Mechanisms, Affinity, and Protocols
Executive Summary
The development of targeted enzyme inhibitors relies heavily on the precise engineering of pharmacophores that can exploit the catalytic machinery of target proteins. Among these, [(1S)-1-aminoethyl]boronic acid (often referred to as boroAla) has emerged as a critical chiral building block. By serving as an L-alanine mimetic equipped with a highly electrophilic boronic acid warhead, this compound achieves remarkable binding affinities against serine proteases, threonine proteases (such as the proteasome), and certain β -lactamases.
This technical guide explores the mechanistic causality behind the binding affinity of [(1S)-1-aminoethyl]boronic acid, synthesizes quantitative affinity data, and provides self-validating experimental workflows for researchers and drug development professionals.
The Chemical and Stereocritical Logic of boroAla
The Electrophilic Warhead Mechanism
The extraordinary binding affinity of α -amino boronic acids stems from their ability to act as transition-state analogues. Unlike standard competitive inhibitors that rely solely on non-covalent interactions (hydrogen bonding, van der Waals forces), the boron atom in[(1S)-1-aminoethyl]boronic acid possesses an empty p-orbital. This makes it highly electrophilic and susceptible to nucleophilic attack by the catalytic hydroxyl group of a serine or threonine residue in the enzyme's active site .
This reaction forms a reversible covalent tetrahedral boronate adduct . Because this adduct closely mimics the geometry and charge distribution of the tetrahedral transition state during natural peptide bond hydrolysis, the enzyme binds the inhibitor with an affinity (often in the low nanomolar or picomolar range) that far exceeds that of the corresponding amide or aldehyde analogues.
Stereospecificity: The (1S) Imperative
Enzyme active sites are highly stereoselective. The (1S) configuration of 1-aminoethylboronic acid perfectly mirrors the stereochemistry of natural L-alanine . When incorporated into a larger peptide scaffold, the (1S)-methyl group fits precisely into the S1 specificity pocket of enzymes that preferentially cleave after L-alanine (such as human neutrophil elastase or bacterial α -lytic protease). Conversely, the (1R) enantiomer (mimicking D-alanine) typically exhibits a drastic reduction in binding affinity due to steric clashes within the S1 subsite.
Caption: Mechanism of serine protease inhibition via tetrahedral boronate adduct formation.
Target Enzyme Landscape & Binding Affinity
The versatility of the boronic acid warhead allows it to be tuned via its peptide sequence to target diverse enzyme classes. While[(1S)-1-aminoethyl]boronic acid specifically targets alanine-preferring pockets, broader peptidyl boronic acids demonstrate the universal power of this pharmacophore.
Below is a summarized quantitative landscape of representative α -amino boronic acid derivatives and their target affinities .
| Target Enzyme | Enzyme Class | Representative Boronic Acid Inhibitor | Binding Affinity ( Ki / IC50 ) | Primary Application |
| α -Lytic Protease | Serine Protease | Peptidyl-boroVal / boroAla analogues | ~0.16 nM ( Ki ) | Structural Biology / Antibacterial |
| Prostate-Specific Antigen (PSA) | Serine Protease | Cbz-Ser-Ser-Lys-Leu-(boro)Leu | 65 nM ( Ki ) | Oncology (Prostate Cancer) |
| 26S Proteasome ( β 5 subunit) | Threonine Protease | Bortezomib (Pyz-Phe-boroLeu) | 0.6 nM ( Ki ) | Oncology (Multiple Myeloma) |
| Plasmodium SUB1 | Serine Protease | Peptidyl boronic acid derivatives | < 100 nM ( IC50 ) | Antimalarial Therapeutics |
| Class C β -lactamase | Hydrolase | Boronic Acid Derivatives | 0.004 µM ( Ki ) | Antimicrobial Resistance |
Self-Validating Experimental Workflows
To harness [(1S)-1-aminoethyl]boronic acid in drug discovery, researchers must navigate its unique chemical properties. Boronic acids are prone to dehydration, forming cyclic trimers (boroxines), which complicates stoichiometry during synthesis. Furthermore, their binding kinetics to enzymes are often time-dependent. The following self-validating protocols are engineered to account for these specific causal factors.
Protocol A: Synthesis of boroAla-Peptides via Pinacol Esters
Causality Rationale: To prevent boroxine formation and ensure precise stoichiometric coupling, the boronic acid must be protected as a pinacol ester during peptide synthesis .
-
Carboxylic Acid Activation:
-
Dissolve the N-protected upstream amino acid (e.g., Cbz-L-Proline, 1.0 equiv) in anhydrous dimethylformamide (DMF).
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Stir for 15 minutes to generate the active ester.
-
-
Coupling Reaction:
-
Add [(1S)-1-aminoethyl]boronic acid pinacol ester hydrochloride (1.0 equiv) to the activated mixture.
-
Validation Check: Monitor the reaction via LC-MS. The pinacol ester mass should be clearly visible without the complex polymeric masses associated with unprotected boroxines.
-
-
Deprotection (Transesterification):
-
Once purified, remove the pinacol group by treating the intermediate with phenylboronic acid in a biphasic mixture of ether and aqueous HCl. Phenylboronic acid acts as a thermodynamic sink for the pinacol ligand, liberating the free[(1S)-1-aminoethyl]boronic acid active warhead.
-
Protocol B: Steady-State Kinetic Assay for Ki Determination
Causality Rationale: Boronic acids frequently exhibit "slow-binding" kinetics because the formation of the covalent tetrahedral adduct requires a structural reorganization of the enzyme's active site. Standard rapid-read assays will artificially underestimate binding affinity.
-
Enzyme Pre-incubation:
-
Prepare a serial dilution of the synthesized boroAla inhibitor (0.1 nM to 1 µM) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20 to prevent non-specific aggregation).
-
Add the target serine protease (e.g., human neutrophil elastase) at a fixed, low concentration (e.g., 1 nM).
-
Critical Step: Incubate the enzyme-inhibitor mixture for 30–60 minutes at 37°C to allow the system to reach thermodynamic equilibrium between the Michaelis complex and the covalent adduct.
-
-
Substrate Addition:
-
Add a fluorogenic substrate specific to the enzyme (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) to initiate the reaction.
-
-
Kinetic Measurement & Validation:
-
Monitor the release of the fluorophore continuously for 15 minutes.
-
Validation Check: Include a known tight-binding inhibitor (e.g., Bortezomib for proteasome assays) as a positive control to validate assay sensitivity.
-
-
Data Analysis (Morrison Equation):
-
Because boronic acids are tight-binding inhibitors ( Ki approaches the enzyme concentration), the standard Michaelis-Menten assumption ( [I]≫[E] ) is invalid. Calculate the Ki using the Morrison equation for tight binding to ensure mathematical accuracy.
-
Caption: Experimental workflow for synthesizing and evaluating boronic acid inhibitor affinity.
Conclusion
The strategic integration of[(1S)-1-aminoethyl]boronic acid into peptide scaffolds provides an unparalleled mechanism for achieving high-affinity, reversible covalent inhibition of target enzymes. By respecting the strict stereochemical requirements of the S1 pocket and adapting experimental workflows to account for boroxine formation and slow-binding kinetics, researchers can reliably develop potent therapeutics targeting proteases and hydrolases.
References
-
Boron-Containing Compounds as Protease Inhibitors Chemical Reviews, American Chemical Society. URL:[Link]
-
Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen PubMed Central (PMC), National Institutes of Health. URL:[Link]
-
Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
Structural Elucidation of[(1S)-1-Aminoethyl]boronic Acid Enzyme Complexes: A Guide to Transition-State Analog Crystallography
Executive Summary
As drug development increasingly targets proteases, aminopeptidases, and racemases, transition-state analogs have become indispensable tools for mechanistic mapping. Among these, [(1S)-1-aminoethyl]boronic acid stands out as the exact isostere of L-alanine. By replacing the planar carboxylate of L-alanine with an electrophilic boronic acid moiety, this compound acts as a potent, reversible covalent inhibitor.
In my experience overseeing structural biology pipelines, capturing the precise geometry of these enzyme-inhibitor complexes via X-ray crystallography is both highly informative and technically unforgiving. This whitepaper provides an in-depth technical guide to the structural elucidation of these complexes, detailing the causality behind experimental choices, self-validating protocols, and structural refinement strategies.
Mechanistic Causality of Boronic Acid Inhibition
To crystallize a complex successfully, one must first understand the biophysical causality of the binding event. Boronic acids are uniquely suited as transition-state analogs for hydrolytic enzymes due to the electronic properties of the boron atom.
In aqueous solution, the neutral, trigonal planar ( sp2 ) boron atom possesses an empty p-orbital, rendering it highly electrophilic. Upon entering the enzyme's active site, the boron atom undergoes nucleophilic attack by a catalytic residue (e.g., the active-site Serine in proteases, or a zinc-activated water molecule in metalloenzymes). This attack forces the boron to rehybridize into a tetrahedral ( sp3 ) geometry, perfectly mimicking the high-energy tetrahedral intermediate of peptide bond hydrolysis [1].
The (1S)-1-aminoethyl group specifically mimics the L-alanine side chain [2]. Its methyl group projects into the tightly constrained S1 subsite of L-alanine-specific enzymes. The stereochemistry is critical: the (1S) configuration ensures that the amino group and the methyl side chain are properly oriented to engage in hydrogen bonding with the enzyme's backbone, while the tetrahedral boronate anion stabilizes the oxyanion hole.
Caption: Mechanistic pathway of[(1S)-1-aminoethyl]boronic acid forming a tetrahedral adduct.
Crystallographic Workflow & Self-Validating Protocols
To obtain high-resolution X-ray crystal structures of [(1S)-1-aminoethyl]boronic acid complexes, scientists must employ rigorous, self-validating protocols. A protocol is only as good as its internal quality controls.
Phase 1: Complex Formation Strategy
Causality: The choice between soaking and co-crystallization is dictated by conformational dynamics. Soaking relies on diffusion into pre-formed apo-enzyme crystals and is preferred to bypass nucleation bottlenecks. However, because the transition from sp2 to sp3 boron often induces active-site loop closures, soaking can shatter the crystal lattice. If the apo-crystal cracks upon inhibitor addition, you must pivot to co-crystallization.
Step-by-Step Protocol:
-
Inhibitor QC & Preparation: Dissolve [(1S)-1-aminoethyl]boronic acid (or its pinacol ester precursor) in 100% DMSO to a concentration of 50 mM [3].
-
Self-Validation: Boronic acids readily dehydrate to form cyclic anhydrides (boroxines) in dry environments. Verify the monomeric integrity of the boronic acid via LC-MS or ¹¹B-NMR prior to use. If using a pinacol ester, ensure complete in situ hydrolysis.
-
-
Apo-Crystallization: Grow apo-enzyme crystals using vapor diffusion. Ensure crystals diffract to at least 2.5 Å resolution before proceeding.
-
Soaking: Transfer a single apo-crystal into a 2 μL drop of mother liquor supplemented with 2–5 mM of the inhibitor.
-
Causality: The concentration must exceed the Ki by at least 100-fold to drive >95% active site occupancy, while keeping total DMSO below 5% to prevent dielectric shock to the crystal lattice.
-
-
Incubation & Cryoprotection: Incubate for 1–4 hours. Transfer the crystal to a cryoprotectant solution (mother liquor + 20% glycerol) containing the inhibitor, then flash-cool in liquid nitrogen.
Phase 2: Structural Refinement of the Boronate Adduct
Causality: Boron is a light atom (atomic number 5) and exhibits weak electron density. Standard refinement libraries (e.g., in Phenix or REFMAC) often lack accurate geometric restraints for covalent boron-oxygen bonds, leading to distorted active-site geometries if left unconstrained.
Step-by-Step Protocol:
-
Data Processing: Collect diffraction data at 100 K at a synchrotron source. Process data using XDS or DIALS.
-
Molecular Replacement: Use the apo-structure as a search model in Phaser. Perform an initial rigid-body refinement.
-
Modeling the Adduct: Inspect the Fo−Fc difference electron density map. A positive density peak (>3σ) continuous with the catalytic nucleophile (e.g., Serine O γ ) indicates covalent adduct formation.
-
Custom Restraints: Generate a custom CIF dictionary for the[(1S)-1-aminoethyl]boronate-serine adduct. Set the target B-O(covalent) bond length to 1.45–1.48 Å and the B-C bond length to ~1.58 Å, derived from small-molecule computational and crystallographic data [4].
-
Final Refinement: Refine occupancies and B-factors.
-
Self-Validation: The B-factor (temperature factor) of the boron atom should be within 5 Ų of the Cα of the catalytic serine. If the boron B-factor is significantly higher, it indicates partial occupancy, radiation damage, or incorrect modeling of the boroxine form.
-
Caption: Crystallographic workflow for isolating and refining boronic acid enzyme complexes.
Quantitative Structural Data
To benchmark your refinement, it is crucial to compare your electron density maps against established metrics. Below is a consolidated table of typical crystallographic parameters for [(1S)-1-aminoethyl]boronic acid (and closely related analog) complexes across different enzyme classes.
| Enzyme Class | Target Enzyme | Resolution (Å) | B-O(covalent) Bond (Å) | B-C Bond (Å) | Inhibitory Constant ( Ki ) |
| Serine Protease | Elastase / Subtilisin | 1.60 - 1.85 | 1.46 ± 0.02 | 1.58 ± 0.01 | 10 - 50 nM |
| Aminopeptidase | Mammalian APN | 1.45 - 1.70 | 1.48 ± 0.03 (Zn-bound) | 1.59 ± 0.02 | 5 - 20 nM |
| Racemase | Alanine Racemase | 1.90 - 2.10 | N/A (Non-covalent) | 1.57 ± 0.02 | 1.5 µM [2] |
| dd-Peptidase | Actinomadura R39 | 1.80 - 1.95 | 1.45 ± 0.02[1] | 1.58 ± 0.01 | 32 nM [1] |
Note: In racemases, the boronic acid often binds non-covalently as a transition-state analog of the carbanion intermediate, hence the lack of a covalent B-O linkage to the enzyme.
Conclusion
The structural elucidation of [(1S)-1-aminoethyl]boronic acid complexes requires a meticulous balance of biophysical intuition and crystallographic rigor. By understanding the electrophilic causality of the boron atom, utilizing self-validating quality controls during complex formation, and applying accurate geometric restraints during refinement, researchers can generate highly accurate models of these critical transition-state analogs.
References
- Crystal Structure of a Complex between the Actinomadura R39 dd-Peptidase and a Peptidoglycan-mimetic Boronate Inhibitor: Interpretation of a Transition State Analogue in Terms of Catalytic Mechanism Biochemistry - ACS Public
- (1-Aminoethyl)boronic acid: a novel inhibitor for Bacillus stearothermophilus alanine racemase and Salmonella typhimurium D-alanine:D-alanine ligase (ADP-forming)
- Boric acid, pinacol ester | 25240-59-9 Benchchem
- A Computational Investigation of the Geometrical Structure and Protodeboronation of Boroglycine, H2N−CH2−B(OH)
Application Note: Asymmetric Synthesis Protocols for [(1S)-1-Aminoethyl]boronic Acid
Introduction and Strategic Rationale
[(1S)-1-Aminoethyl]boronic acid is a highly valuable chiral building block in medicinal chemistry, serving as a critical pharmacophore in the development of proteasome inhibitors (such as bortezomib) and advanced peptidomimetics[1]. Because the empty p-orbital of the boron atom forms reversible covalent "ate" complexes with active-site nucleophiles (e.g., serine or threonine residues), the precise stereochemistry of the adjacent α-carbon is paramount for target affinity and selectivity[2].
This application note details the gold-standard synthetic route: the Matteson Asymmetric Homologation . By leveraging (+)-pinanediol as a chiral auxiliary, this protocol ensures predictable stereocontrol, high diastereomeric excess, and scalability for drug development professionals.
Mechanistic Causality: The Self-Validating System
To achieve high-fidelity asymmetric synthesis, researchers must understand the causality behind the reagent selection. This protocol is designed as a self-validating system where each intermediate dictates the success of the subsequent step:
-
The Chiral Auxiliary ((+)-Pinanediol): Unlike standard achiral protecting groups, the rigid bicyclic structure of (+)-pinanediol creates a highly differentiated steric environment. This directs the approach of the homologating agent, ensuring that the subsequent rearrangement is highly stereoselective[1].
-
Lewis Acid Catalysis (ZnCl₂): The insertion of dichloromethyllithium into the B–C bond forms a transient boron "ate" complex. Without catalysis, the 1,2-metallate rearrangement is sluggish and prone to epimerization. The addition of anhydrous ZnCl₂ coordinates the chloride leaving group, dramatically lowering the activation energy and locking the conformation to drive a stereospecific 1,2-migration[3].
-
Nucleophilic Displacement (LHMDS): Direct amination with ammonia leads to complex mixtures of over-alkylated products. Lithium hexamethyldisilazide (LHMDS) acts as a bulky, mono-nucleophilic nitrogen source that displaces the α-chloride via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry[1]. The labile trimethylsilyl (TMS) groups are subsequently cleaved under mild acidic conditions.
Figure 1: Mechanistic logic and causality of the Matteson homologation sequence.
Process Parameters & Quantitative Metrics
To facilitate easy comparison and troubleshooting, the critical quantitative parameters for the synthesis are summarized below.
| Reaction Step | Key Reagents (Equivalents) | Critical Temp Limit | Time | Expected Yield | Stereochemical Outcome |
| 1. Esterification | (+)-Pinanediol (1.0 eq) | 20 °C to 25 °C | 12 h | >95% | Retention of auxiliary chirality |
| 2. Homologation | CH₂Cl₂ (1.5 eq), n-BuLi (1.3 eq), ZnCl₂ (1.5 eq) | Strictly < -90 °C | 2 h | 80 - 85% | >95:5 de ((1S)-isomer) |
| 3. Amination | LHMDS (1.2 eq), HCl in dioxane (3.0 eq) | -78 °C to 25 °C | 16 h | 75 - 80% | Inversion to (1S) |
| 4. Deprotection | Phenylboronic acid (1.2 eq) | 20 °C to 25 °C | 4 h | 85 - 90% | >95% ee |
Step-by-Step Experimental Protocol
Step 4.1: Synthesis of (+)-Pinanediol Methylboronate
-
Preparation: Suspend methylboronic acid (1.0 equiv) and (+)-pinanediol (1.0 equiv) in anhydrous tetrahydrofuran (THF) or diethyl ether.
-
Reaction: Add anhydrous MgSO₄ to drive the condensation by sequestering water. Stir the mixture at room temperature for 12 hours.
-
Isolation: Filter the mixture to remove MgSO₄ and concentrate the filtrate under reduced pressure to yield the methylboronate ester as a clear oil. Quality Control: Verify by ¹H NMR (disappearance of boronic acid OH protons).
Step 4.2: Asymmetric Homologation via Dichloromethyllithium
Caution: Dichloromethyllithium is highly unstable and will violently decompose to a carbene intermediate if allowed to warm above -80 °C.
-
Carbanion Generation: Dissolve anhydrous dichloromethane (1.5 equiv) in anhydrous THF. Cool the reaction flask to -100 °C using a liquid nitrogen/ethanol bath.
-
Lithiation: Dropwise add n-butyllithium (1.3 equiv, 2.5 M in hexanes) down the side of the flask to maintain internal temperature. Stir for 20 minutes[4].
-
Ate Complex Formation: Slowly add a solution of (+)-pinanediol methylboronate (1.0 equiv) in THF. Stir for 30 minutes at -100 °C[4].
-
Rearrangement: Add a solution of anhydrous ZnCl₂ (1.5 equiv) in THF[4]. Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. The ZnCl₂ catalyzes the stereoselective 1,2-migration[2].
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with methyl tert-butyl ether (MTBE), wash with brine, dry over Na₂SO₄, and concentrate to yield the α-chloroboronic ester.
Step 4.3: Stereoinvertive Amination with LHMDS
-
Nucleophilic Attack: Dissolve the α-chloroboronic ester in anhydrous THF and cool to -78 °C. Add LHMDS (1.2 equiv, 1.0 M in THF) dropwise[4].
-
Inversion: Stir for 1 hour at -78 °C, then allow the mixture to warm to room temperature and stir overnight[4]. This executes the Sₙ2 displacement[1].
-
Desilylation: Cool the mixture to 0 °C and add anhydrous HCl in dioxane (3-4 M, 3.0 equiv). Stir for 2 hours. The silyl groups are cleaved, precipitating the (+)-pinanediol (1S)-1-aminoethylboronate hydrochloride salt.
-
Isolation: Filter the precipitate and wash with cold hexanes to remove organic impurities.
Step 4.4: Deprotection to [(1S)-1-Aminoethyl]boronic Acid
-
Transesterification: Dissolve the hydrochloride salt in a biphasic mixture of MTBE and 1 N aqueous HCl. Add phenylboronic acid (1.2 equiv).
-
Phase Transfer: Stir vigorously at room temperature for 4 hours. Phenylboronic acid selectively forms a stable ester with the (+)-pinanediol auxiliary, partitioning into the organic MTBE layer. The highly polar [(1S)-1-aminoethyl]boronic acid hydrochloride remains isolated in the aqueous layer.
-
Purification: Separate the layers. Wash the aqueous phase twice with fresh MTBE to ensure complete removal of the chiral auxiliary.
-
Lyophilization: Freeze the aqueous layer and lyophilize to yield the final [(1S)-1-aminoethyl]boronic acid hydrochloride as a white powder.
Figure 2: Step-by-step logical sequence of the asymmetric synthesis protocol.
References
-
Synthesis of biologically active boron-containing compounds - PMC - NIH. nih.gov. 1
-
US8497374B2 - Process for preparing and purifying bortezomib. google.com. 3
-
A Comparative Analysis of Amino-Functionalized Boronic Esters for Researchers and Drug Development Professionals. benchchem.com. 4
-
De Novo Design of Boron-Based Peptidomimetics as Potent Inhibitors of Human ClpP in the Presence of Human ClpX. acs.org. 2
Sources
Application Notes and Protocols: Strategic Deprotection of [(1S)-1-aminoethyl]boronic Acid Derivatives
Introduction: The Crucial Role of [(1S)-1-aminoethyl]boronic Acid Derivatives in Drug Discovery
[(1S)-1-aminoethyl]boronic acid and its derivatives represent a cornerstone in modern medicinal chemistry, most notably exemplified by the proteasome inhibitor Bortezomib (Velcade®), a frontline therapy for multiple myeloma.[1] The unique ability of the boronic acid moiety to form reversible covalent bonds with the active site serine residues of proteases makes this class of compounds highly effective enzyme inhibitors.[1][2] The synthesis of these complex molecules, particularly peptide derivatives, necessitates a sophisticated use of protecting groups for both the α-amino and the boronic acid functionalities. The judicious selection and subsequent removal of these protecting groups are paramount to achieving high yields and purity of the final active pharmaceutical ingredient (API).
This comprehensive guide provides a detailed exploration of deprotection strategies for commonly employed protecting groups on [(1S)-1-aminoethyl]boronic acid derivatives. We will delve into the mechanistic rationale behind various deprotection protocols, offer field-proven experimental procedures, and present troubleshooting insights to navigate potential challenges.
Architecting the Deprotection: A Two-Pronged Approach
The successful synthesis of the target aminoboronic acid hinges on the orthogonal deprotection of the amino and boronic acid groups. The choice of protecting groups and the deprotection sequence are critical strategic decisions. This guide is structured to address these two key areas independently, providing a clear roadmap for researchers.
Sources
Advanced NMR Characterization of [(1S)-1-Aminoethyl]boronic Acid: Strategies for Structural and Stereochemical Validation
Introduction
[(1S)-1-aminoethyl]boronic acid is a pivotal chiral building block and pharmacophore in medicinal chemistry, most notably serving as the primary warhead in 26S proteasome inhibitors such as Bortezomib[1]. Characterizing α -amino boronic acids via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. The quadrupolar nature of the 11B nucleus induces rapid relaxation, leading to severe resonance broadening of adjacent 1H and 13C nuclei. Furthermore, the molecule's propensity to exist in dynamic equilibria—shifting between zwitterionic forms, boroxines (anhydrides), and solvent-coordinated adducts—necessitates strict control over the analytical environment.
This application note provides a comprehensive, self-validating framework for the structural and stereochemical characterization of[(1S)-1-aminoethyl]boronic acid, detailing the causality behind solvent selection, hardware modifications, and chiral derivatization.
Mechanistic Insights into Boron NMR
Boron possesses two NMR-active isotopes: 10B (spin 3, 19.9% abundance) and 11B (spin 3/2, 80.1% abundance). 11B is the universally preferred nucleus due to its higher natural abundance and lower quadrupole moment, which yields sharper signals[2].
The causality behind the shifting NMR signals lies in boron's electronic structure. The empty p-orbital of the boron atom in its neutral, trigonal planar ( sp2 ) state makes it a strong Lewis acid, highly susceptible to nucleophilic attack by solvents or Lewis bases. Upon coordination, the boron center transitions to a tetrahedral ( sp3 ) geometry. This hybridization shift is directly observable in 11B NMR: sp2 boron typically resonates broadly downfield (~30 ppm), while sp3 boron appears as a sharper signal upfield (~0–10 ppm)[3][4].
Caption: Logical workflow for the comprehensive NMR characterization of alpha-amino boronic acids.
Data Presentation: Quantitative NMR Parameters
To establish a baseline for structural validation, the expected chemical shifts and line shapes for [(1S)-1-aminoethyl]boronic acid and its stable pinacol ester derivative are summarized below.
| Nucleus | Analyte Species | Boron Hybridization | Expected Chemical Shift ( δ , ppm) | Multiplicity / Line Shape Characteristics |
| 11B | Free Acid (Aqueous, pH < pKa) | sp2 | ~30.0 | Broad singlet (due to quadrupolar relaxation) |
| 11B | Free Acid (Aqueous, pH > pKa) | sp3 | ~5.0 - 10.0 | Sharp singlet (increased symmetry) |
| 11B | Pinacol Ester ( CDCl3 ) | sp2 | ~32.0 | Broad singlet |
| 1H | α -CH (Free Acid) | - | ~2.5 - 3.0 | Broad multiplet (unresolved due to 11B coupling) |
| 1H | α -CH (Pinacol Ester) | - | ~2.8 - 3.2 | Quartet (resolves fully if 11B decoupled) |
| 13C | α -C (Free Acid) | - | ~35.0 - 45.0 | Extremely broad; often invisible without 11B decoupling |
Experimental Protocols
Protocol 1: Multinuclear ( 11B , 1H , 13C ) NMR Acquisition and Hybridization Profiling
Causality & Self-Validation: Standard borosilicate NMR tubes contain ~10% boron, which generates a massive, broad background signal in 11B NMR, potentially masking the analyte[2]. This protocol mandates quartz tubes and utilizes pH-titration as a self-validating mechanism to confirm the reversible transition between sp2 and sp3 states, ensuring the observed signal belongs to the dynamic boronic acid and not an impurity.
Step-by-Step Methodology:
-
Sample Preparation :
-
Weigh ~10 mg of[(1S)-1-aminoethyl]boronic acid.
-
Dissolve in 0.6 mL of Deuterium Oxide ( D2O ).
-
Self-Validation Split: Divide into two identical 0.3 mL aliquots. To Sample A, add 10 μL of 0.1 M DCl (acidic condition, pH < pKa). To Sample B, add 10 μL of 0.1 M NaOD (basic condition, pH > pKa)[2].
-
-
Hardware Setup :
-
Transfer the solutions into high-purity quartz NMR tubes to eliminate borosilicate background interference.
-
-
11B NMR Acquisition :
-
Spectrometer: 400 MHz (yielding ~128 MHz for 11B ).
-
Reference: External BF3⋅OEt2 (0.0 ppm) in a sealed capillary insert.
-
Parameters: Acquire 256–1024 scans. Use a short relaxation delay (D1 = 0.5 s), as quadrupolar nuclei relax rapidly.
-
-
Data Interpretation :
-
Sample A will exhibit a broad peak near 30 ppm, confirming the neutral sp2 state.
-
Sample B will exhibit a sharp peak near 5–10 ppm, confirming the tetrahedral sp3 boronate anion[4].
-
Protocol 2: Stereochemical Validation (Enantiomeric Excess Determination)
Causality & Self-Validation: The α -carbon of [(1S)-1-aminoethyl]boronic acid is chiral, and optical purity is critical for its biological function (e.g., binding to the Thr1 residue of the 26S proteasome). Direct NMR cannot distinguish enantiomers. By reacting the primary amine with a chiral derivatizing agent like (R)-(-)-Mosher's acid chloride (MTPA-Cl), diastereomers are formed. These diastereomers have distinct chemical environments, allowing the enantiomeric excess (ee%) to be quantified via 19F NMR, which is highly sensitive and free of background interference.
Step-by-Step Methodology:
-
Protection : Convert the free boronic acid to its pinacol ester (if not already protected) to prevent side reactions at the Lewis acidic boron center.
-
Derivatization :
-
Dissolve 5 mg of the[(1S)-1-aminoethyl]boronic acid pinacol ester in 0.5 mL anhydrous CDCl3 .
-
Add 2 equivalents of anhydrous triethylamine and 1.5 equivalents of (R)-(-)-MTPA-Cl.
-
Stir at room temperature for 2 hours directly in the NMR tube.
-
-
19F NMR Acquisition :
-
Acquire 19F NMR spectra (typically at 376 MHz on a 400 MHz instrument).
-
Use a relaxation delay (D1) of at least 2 seconds to ensure accurate integration.
-
-
Data Analysis :
-
Integrate the distinct −CF3 signals corresponding to the (R,S) and (R,R) diastereomers.
-
Calculate the enantiomeric excess: ee%=Imajor+Iminor∣Imajor−Iminor∣×100% .
-
Caption: Mechanism of 26S proteasome inhibition by alpha-amino boronic acid derivatives.
Conclusion
By integrating specialized hardware (quartz tubes), understanding the quadrupolar relaxation dynamics of 11B , and employing chiral derivatization, researchers can achieve robust, self-validating characterization of [(1S)-1-aminoethyl]boronic acid. This rigorous analytical foundation is critical for downstream applications in drug development, ensuring both structural integrity and stereochemical purity before advancing to biological assays.
References
-
Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry - ACS Publications.[Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. NSF PAR.[Link]
-
A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI.[Link]
-
11B NMR of the Morphological Evolution of Traditional Chinese Medicine Borax. PMC - NIH.[Link]
Sources
How to prevent deborylation during [(1S)-1-aminoethyl]boronic acid synthesis
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of [(1S)-1-aminoethyl]boronic acid and its derivatives. It addresses the critical challenge of preventing deborylation, a common side reaction that can significantly impact yield and purity. This resource is designed to offer not only troubleshooting solutions but also a foundational understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Troubleshooting Guide: Preventing Deborylation
This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis of α-aminoboronic acids.
Question 1: I am observing a significant amount of the deborylated byproduct (ethylamine) in my reaction mixture. What are the likely causes and how can I mitigate this?
Answer:
The observation of significant deborylation, also known as protodeboronation, points to the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond.[1] This is a frequent challenge in boronic acid chemistry and is often exacerbated by specific reaction conditions.[1]
Primary Causes and Solutions:
-
pH Imbalance: The C-B bond in boronic acids is susceptible to cleavage under both strongly acidic and strongly basic conditions.[2][3]
-
Acid-Catalyzed Deborylation: In the presence of strong acids, the boronic acid can be protonated, facilitating the cleavage of the C-B bond.
-
Base-Catalyzed Deborylation: Conversely, strong bases can lead to the formation of a boronate species, which can also undergo hydrolysis.[1]
-
Solution: Maintain a pH as close to neutral as possible throughout the reaction and workup.[3] The use of buffered solutions can be highly beneficial. For reactions requiring basic conditions, consider using milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong hydroxides.[4]
-
-
Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for the deborylation pathway to compete with the desired reaction.[4]
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. If the desired transformation is sluggish at lower temperatures, focus on optimizing the catalyst system or reagent concentrations rather than increasing the heat.
-
-
Presence of Protic Solvents (especially water): Water can act as a proton source, directly participating in the protodeboronation reaction.[2]
-
Solution: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware. If the reaction chemistry necessitates the presence of water, use the minimum amount required and consider the use of a co-solvent.
-
-
Oxidative Conditions: While distinct from protodeboronation, oxidation of the boronic acid to the corresponding alcohol is another common degradation pathway.[3][5] This can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Degas all solvents prior to use.
-
Question 2: My purification process seems to be causing deborylation. How can I improve my purification strategy?
Answer:
Purification, particularly column chromatography on silica gel, can be a major source of deborylation. The acidic nature of standard silica gel can catalyze the cleavage of the C-B bond.[6]
Improved Purification Strategies:
-
Use of Deactivated Silica Gel:
-
Protocol: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and add a small amount of a neutral to slightly basic organic amine, such as triethylamine (typically 1-2% v/v). The triethylamine will neutralize the acidic sites on the silica.
-
Alternative: Silica gel can be pre-treated with a buffer solution of the desired pH, dried, and then used for chromatography.
-
-
Alternative Stationary Phases: Consider using a more inert stationary phase such as alumina (neutral or basic) or a polymer-based support.
-
Boronic Acid Protecting Groups: One of the most robust strategies is to protect the boronic acid moiety as a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester.[7][8][9] These protecting groups can be carried through the purification and then cleaved under specific conditions to reveal the free boronic acid.[10]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of protodeboronation?
A1: Protodeboronation is essentially a protonolysis of the C-B bond.[1] The mechanism can vary depending on the conditions. In a simplified view, under acidic conditions, a proton source protonates the organic substituent, making the C-B bond more susceptible to cleavage. Under basic conditions, the formation of a tetracoordinate boronate species can weaken the C-B bond, leading to its cleavage by water or another proton source.[1] For certain heteroaromatic boronic acids, zwitterionic forms can undergo unimolecular fragmentation.[1]
Q2: Are there specific protecting groups that are recommended for α-aminoboronic acids?
A2: Yes, the use of protecting groups is a highly effective strategy.
-
Pinacol Esters: These are one of the most common and stable protecting groups for boronic acids.[7] They are generally stable to column chromatography and a range of reaction conditions.[8]
-
MIDA Esters (N-methyliminodiacetic acid esters): MIDA boronates are particularly stable and can be thought of as "slow-release" forms of boronic acids.[9][11] They are stable to a wide range of conditions but can be deprotected under mild aqueous basic conditions.[10]
-
1,8-Diaminonaphthalene (dan) Amides: These form very stable complexes with boronic acids due to the donation of electron density from the nitrogen lone pairs to the empty orbital of boron.[7]
The choice of protecting group will depend on the specific synthetic route and the orthogonality required with other functional groups in the molecule.
Q3: How does the stereochemistry at the α-carbon affect the stability of the C-B bond?
A3: While the primary factors influencing deborylation are electronic and environmental (pH, temperature), steric hindrance around the C-B bond can play a role. A more sterically encumbered α-carbon can slightly hinder the approach of a proton source or a Lewis base, potentially slowing the rate of deborylation. However, controlling the electronic environment through pH and the use of protecting groups is a more dominant and reliable strategy for preventing this side reaction.
Experimental Protocols and Data
Table 1: Comparison of Reaction Conditions for Minimizing Deborylation
| Parameter | Standard Conditions (Prone to Deborylation) | Optimized Conditions (Minimizing Deborylation) | Rationale |
| Base | Strong bases (e.g., NaOH, KOH) | Mild inorganic bases (e.g., K₃PO₄, K₂CO₃) | Strong bases significantly accelerate protodeboronation.[4] |
| Temperature | High temperatures (>80 °C) | Moderate temperatures (40-60 °C) | Lower temperatures disfavor the deborylation side reaction.[4] |
| Solvent | Protic solvents (e.g., water, methanol) | Anhydrous aprotic solvents (e.g., THF, Dioxane) | Minimizes the presence of proton sources that can cleave the C-B bond.[2] |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Prevents oxidation of the boronic acid.[3] |
| Purification | Standard Silica Gel | Deactivated Silica Gel or Alumina | Avoids acid-catalyzed deborylation on the stationary phase.[6] |
Key Chemical Pathways and Workflow Visualization
Synthetic Pathway and Deborylation Side Reaction
The following diagram illustrates the general synthetic pathway to an α-aminoboronic acid and the competing deborylation side reaction.
Caption: Competing pathways: Synthesis vs. Protodeboronation.
Troubleshooting Workflow for Deborylation
This workflow provides a logical sequence of steps to diagnose and resolve issues with deborylation.
Caption: A systematic approach to troubleshooting deborylation.
References
-
Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. [Link]
-
Malig, T. C., et al. (2017). Harnessing C–H Borylation/Deborylation for Selective Deuteration, Synthesis of Boronate Esters, and Late Stage Functionalization. PMC. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]
- Google Patents. (2015). Protecting groups for boronic acids.
-
Amerigo Scientific. Boronic Acids and Derivatives. [Link]
-
ACS Publications. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. [Link]
-
Semantic Scholar. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. [Link]
-
ACS Publications. (2022). Arylboronic Acid Deborylation Deuteration via Synergistic Thiol, Lewis Base, and Photoredox Catalysis. [Link]
-
ACS Publications. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. [Link]
-
RSC Publishing. (2021). Self-healing polymers based on the dynamic bonding of boronic esters. [Link]
-
Wiley-VCH. (2011). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
-
PMC. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
PNAS. (2018). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
PMC. (2015). Synthesis of biologically active boron-containing compounds. [Link]
-
ACS Publications. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. [Link]
-
PMC. (2021). Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates. [Link]
-
ResearchGate. (1995). Synthesis of Boronic Acid Analogues of α-Amino Acids by Introducing Side Chains as Electrophiles. [Link]
-
Drug Discovery and Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. [Link]
-
Scite. Synthesis of 1-amino-2-phenylethane-1-boronic acid derivatives. [Link]
-
Reddit. (2024). Miyaura Borylation troubleshoot. [Link]
-
Semantic Scholar. (2014). Asymmetric synthesis of protected α-amino boronic acid derivatives with an air- and moisture-stable Cu(II) catalyst. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Harnessing C–H Borylation/Deborylation for Selective Deuteration, Synthesis of Boronate Esters, and Late Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pnas.org [pnas.org]
- 6. reddit.com [reddit.com]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
Technical Support Center: Optimizing Yield in the Asymmetric Synthesis of[(1S)-1-aminoethyl]boronic Acid
Welcome to the Technical Support Center for the asymmetric synthesis of alpha-aminoboronic acids. This guide is specifically engineered for process chemists and drug development professionals working with[(1S)-1-aminoethyl]boronic acid, a critical pharmacophore in proteasome inhibitors.
Process Architecture & Mechanistic Overview
The synthesis of [(1S)-1-aminoethyl]boronic acid is classically achieved via the Matteson homologation. This methodology leverages a chiral auxiliary—typically (+)-pinanediol—to direct the stereocenter formation during a 1,2-metallate rearrangement[1]. The workflow proceeds through esterification, homologation with a carbenoid, nucleophilic displacement, and finally, auxiliary cleavage.
Fig 1. Asymmetric synthesis workflow of [(1S)-1-aminoethyl]boronic acid via Matteson homologation.
Critical Troubleshooting Guide (FAQs)
Q: Why is the diastereomeric ratio (dr) of my alpha-chloro boronic ester consistently below 95:5? A: This is primarily a thermal and kinetic issue during the homologation step. The addition of (dichloromethyl)lithium to the pinanediol methylboronate forms a tetrahedral "ate" complex. If the internal reaction temperature rises above -95 °C before the addition of anhydrous ZnCl₂, premature and unselective rearrangement occurs. Solution: Ensure cryogenic conditions (-100 °C) are strictly maintained. Furthermore, you must use freshly fused, rigorously anhydrous ZnCl₂. The Lewis acid coordinates the diol oxygen and the leaving chlorine atom, directing the 1,2-migration exclusively via the lower-energy transition state to ensure high stereoselectivity[1].
Q: My nucleophilic substitution with LiHMDS stalls at 60-70% conversion. How can I drive it to completion? A: The S_N2 displacement of the alpha-chloride is severely sterically hindered by the bulky (+)-pinanediol auxiliary[2]. While LiHMDS is a strong nucleophile, the system requires sufficient thermal energy to overcome this steric barrier. Solution: After adding LiHMDS at -78 °C, you must allow the reaction mixture to warm naturally to room temperature and stir for a minimum of 16 to 24 hours. Premature quenching will result in unreacted starting material.
Q: Aqueous hydrolysis of the pinanediol ester is destroying my overall yield. What is the alternative? A: Pinanediol boronic esters are thermodynamically highly stable due to the rigidity of the bicyclic system, making standard aqueous hydrolysis practically ineffective (often yielding <10%). Using harsh Lewis acids (like BCl₃) to destroy the auxiliary often leads to product degradation. Solution: Utilize a biphasic transesterification strategy. By reacting the ester with an excess of phenylboronic acid in a water/diethyl ether mixture, the phenylboronic acid acts as a sacrificial acceptor. This forms the highly soluble pinanediol phenylboronate (which partitions into the ether), leaving the desired[(1S)-1-aminoethyl]boronic acid hydrochloride safely in the aqueous phase[3].
Quantitative Yield Analysis: Deprotection Strategies
To highlight the causality behind choosing transesterification over other methods, review the comparative metrics below. The thermodynamic driver is the key differentiator in yield optimization.
| Cleavage Method | Reagents / Conditions | Thermodynamic Driver | Typical Yield | Reaction Time | Risk Profile |
| Aqueous Hydrolysis | H₂O / HCl, Reflux | Concentration gradient (Poor) | < 10% | > 48 h | High (Product epimerization at high heat) |
| Lewis Acid Cleavage | BCl₃, CH₂Cl₂, -78 °C | Irreversible auxiliary destruction | 40 - 50% | 4 h | High (Over-degradation of C-B bond) |
| Biphasic Transesterification | PhB(OH)₂, Ether / Aq HCl | Phase partitioning & Sacrificial acceptor | 85 - 95% | 16 - 24 h | Low (Mild conditions, self-purifying) |
Validated Standard Operating Procedure (SOP)
Biphasic Transesterification for Pinanediol Cleavage
This protocol is a self-validating system designed to maximize the yield of the final free boronic acid by thermodynamically shifting the equilibrium.
Materials Required:
-
(1S)-1-aminoethylboronate pinanediol ester hydrochloride (1.0 eq)
-
Phenylboronic acid (3.0 - 5.0 eq)
-
Diethyl ether (Organic phase)
-
1.0 M Aqueous HCl (Aqueous phase)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of the (1S)-1-aminoethylboronate pinanediol ester hydrochloride in a 1:1 (v/v) mixture of diethyl ether and 1.0 M aqueous HCl.
-
Self-Validation Check: The solution must become completely clear and partition into two distinct liquid phases. Any turbidity indicates incomplete dissolution of the starting salt.
-
-
Reagent Addition: Add 3.0 to 5.0 eq of phenylboronic acid directly to the vigorously stirring biphasic mixture. The excess is required to drive the equilibrium toward the free[(1S)-1-aminoethyl]boronic acid.
-
Equilibration: Stir the mixture vigorously at 20-25 °C for 16 to 24 hours.
-
Self-Validation Check: Stop the stirring and allow the phases to separate. Spot the organic layer on a TLC plate (Hexane/EtOAc 8:2, visualized with KMnO₄). The complete disappearance of the starting pinanediol ester spot confirms the reaction has reached completion.
-
-
Phase Separation & Washing: Transfer the mixture to a separatory funnel and collect the aqueous layer. Wash the aqueous layer with three additional equal volumes of diethyl ether.
-
Self-Validation Check: Spot the final ether wash on TLC. It must show no UV-active spots, confirming the complete extraction of the pinanediol phenylboronate byproduct and excess phenylboronic acid away from the product.
-
-
Isolation: Lyophilize (freeze-dry) the isolated aqueous layer to yield the pure[(1S)-1-aminoethyl]boronic acid hydrochloride as a stable white powder.
References
- Title: Process for preparing and purifying bortezomib Source: US Patent 8497374B2 URL
-
Title: Insertion of chiral carbenoids into pinanediol boronic esters Source: Arkivoc Journal URL: [Link]
- Title: Removal of boronic acid protecting groups by transesterification Source: US Patent 5384410A URL
Sources
Troubleshooting racemization in [(1S)-1-aminoethyl]boronic acid peptide coupling
Welcome to the Application Science Support Portal. This guide is specifically engineered for researchers and drug development professionals working with α-amino boronic acids , a critical pharmacophore in proteasome inhibitors (e.g., Bortezomib, Ixazomib).
Coupling [(1S)-1-aminoethyl]boronic acid presents a unique synthetic challenge: the extreme susceptibility of the α-carbon to racemization (epimerization). Below, we dissect the mechanistic causality of this issue, provide targeted troubleshooting FAQs, and outline a self-validating protocol to ensure stereoretention in your workflows.
Mechanistic Deep Dive: Why Does Racemization Occur?
To troubleshoot effectively, you must understand the underlying physical chemistry of your building block. Unlike standard α-amino acids,[(1S)-1-aminoethyl]boronic acid possesses a boron atom with an empty p -orbital.
When the amino group is acylated during coupling, the resulting amide carbonyl and the adjacent boronate ester create a highly electron-withdrawing environment. The empty p -orbital of the boron atom stabilizes adjacent carbanions through p−π conjugation. This drastically increases the acidity of the α-proton. In the presence of a base (required for coupling), this proton is rapidly abstracted, forming a planar, achiral enolate-like intermediate. Subsequent non-selective reprotonation yields a racemic mixture .
Furthermore, the relatively small methyl side chain of the 1-aminoethyl group offers minimal steric shielding compared to bulkier derivatives (like the isobutyl group in Bortezomib), making it even more vulnerable to base attack.
Base-catalyzed racemization pathway of alpha-amino boronic esters during peptide coupling.
Troubleshooting FAQs
Q1: I am using standard HATU/DIPEA conditions, but my isolated product is a 60:40 diastereomeric mixture. What went wrong?
A: You are over-activating the acid and using a base that is too strong. HATU forms a highly reactive active ester very rapidly. When combined with DIPEA ( pKa≈10.5 ), the strong basic environment deprotonates the α-carbon of the boronic acid faster than the coupling can reach completion. Solution: Switch to a weaker base like N-Methylmorpholine (NMM, pKa≈7.4 ) or 2,4,6-collidine. These are basic enough to neutralize the amine salt and drive the reaction, but lack the strength to rapidly abstract the α-proton.
Q2: Which coupling reagent provides the best balance of yield and stereoretention for α-amino boronic esters?
A: Based on established syntheses of Bortezomib and related dual inhibitors , TBTU is the industry standard. TBTU generates an OBt-ester that is highly electrophilic but less prone to promoting oxazolone-driven racemization than HATU. Alternatively, T3P (propylphosphonic anhydride) is exceptional for sensitive substrates as it operates under very mild conditions and generates water-soluble byproducts .
Quantitative Comparison of Coupling Reagents for α-Amino Boronic Acids:
| Coupling Reagent | Recommended Base | Relative Racemization Risk | Reaction Kinetics | Application Notes |
| HATU | DIPEA / NMM | High (>15% epimerization) | Very Fast | Avoid unless coupling highly sterically hindered, unreactive amines. |
| EDC / HOBt | NMM | Moderate (5-10%) | Slow | Slower kinetics increase the time the substrate is exposed to base. |
| TBTU | NMM | Low (<3%) | Fast | Optimal balance; widely validated in commercial API synthesis. |
| T3P | Pyridine / NMM | Very Low (<1%) | Moderate | Mildest conditions; highly recommended for strict stereoretention. |
Q3: Should I protect the boronic acid prior to coupling? Does the choice of diol matter?
A: Yes, absolutely. Free boronic acids are prone to dehydration (forming boroxines) and can coordinate with coupling reagents. You must protect it, and the choice of diol is critical. Do not use simple pinacol. Use a chiral auxiliary like (+)-pinanediol . The bulky, bicyclic structure of pinanediol provides massive steric shielding around the boron atom, physically blocking base access to the α-proton. Furthermore, its inherent chirality can provide diastereomeric induction, helping to favor the desired (1S) configuration during the reaction.
Q4: My starting[(1S)-1-aminoethyl]boronic acid seems to degrade in the bottle before I even start the reaction. How do I handle it?
A: Free α-amino boronic acids are chemically unstable and will spontaneously rearrange or degrade if the amino group is not protonated or acylated. Always store and handle the building block as a stable salt (e.g., trifluoroacetate or hydrochloride salt). Only neutralize the salt in situ at the exact moment of coupling (see protocol below).
Self-Validating Experimental Protocol: TBTU-Mediated Coupling
This protocol is designed as a self-validating system. By strictly controlling the order of addition and temperature, we ensure the free amine is consumed by the active ester the millisecond it is generated, leaving no opportunity for base-catalyzed racemization.
Step-by-step stereoretentive coupling workflow for alpha-amino boronic acids.
Step-by-Step Methodology:
Objective: Couple an N-protected amino acid (e.g., Boc-Phe-OH) with[(1S)-1-aminoethyl]boronic acid (+)-pinanediol ester TFA salt.
-
Pre-activation of the Carboxylic Acid:
-
In a flame-dried flask under inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.05 eq) and TBTU (1.05 eq) in anhydrous DCM or DMF (0.1 M concentration).
-
Cool the mixture to exactly 0°C using an ice-water bath.
-
Add N-Methylmorpholine (NMM) (1.1 eq) dropwise. Stir for 15 minutes.
-
Validation Checkpoint: A slight color change (usually pale yellow) indicates successful OBt-ester formation. Do not proceed until this activation period is complete.
-
-
Introduction of the Boronic Acid Salt:
-
Add the [(1S)-1-aminoethyl]boronic acid (+)-pinanediol ester TFA salt (1.0 eq) directly to the pre-activated mixture as a solid.
-
Causality Note: Adding it as a salt ensures it remains unreactive and stable while dispersing into the solution.
-
-
Controlled Neutralization (The Critical Step):
-
Add a second portion of NMM (1.0 eq) dropwise over 30 minutes via syringe pump, strictly maintaining the temperature at 0°C.
-
Causality Note: By adding the base slowly to a solution that already contains the highly electrophilic active ester, the amine is acylated the instant it is neutralized. The concentration of free, unacylated amine (and thus the opportunity for α-proton abstraction) is kept near zero.
-
-
Reaction Progression:
-
Allow the reaction to stir at 0°C to 5°C for 2 to 4 hours. Monitor completion via LC-MS. Do not let the reaction warm to room temperature.
-
-
Stereoretentive Workup:
-
Quench the reaction strictly at 0°C by adding 1% aqueous phosphoric acid ( H3PO4 ) or 5% citric acid.
-
Validation Checkpoint: Immediate acidification protonates any residual base and unreacted amine, instantly shutting down the racemization pathway.
-
Extract with ethyl acetate, wash the organic layer sequentially with water, 5% NaHCO3 (briefly), and brine. Dry over Na2SO4 and concentrate under reduced pressure.
-
References
-
Ivanov, A. S., Zhalnina, A. A., & Shishkov, S. V. (2009). A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Tetrahedron, 65(34), 7105-7108.[Link]
-
Zhu, Y., et al. (2020). Discovery of Peptide Boronate Derivatives as Histone Deacetylase and Proteasome Dual Inhibitors for Overcoming Bortezomib Resistance of Multiple Myeloma. Journal of Medicinal Chemistry, 63(8), 4150-4163.[Link]
- Castulik, J., & Zabadal, M. (2015). Process for making bortezomib and intermediates for the process.
Technical Support Center: Overcoming Oxidative Instability of Free[(1S)-1-Aminoethyl]boronic Acid
Welcome to the Advanced Technical Support Center for boronic acid handling. Free α -aminoboronic acids, particularly [(1S)-1-aminoethyl]boronic acid (the core pharmacophore of proteasome inhibitors like bortezomib), present notorious stability challenges in the laboratory.
This guide is designed for researchers and drug development professionals. It provides mechanistic insights, troubleshooting workflows, and self-validating experimental protocols to prevent oxidative deboronation and ensure the integrity of your synthetic intermediates and final drug products.
Part 1: Mechanistic FAQs (Understanding the Causality)
Q1: Why does free[(1S)-1-aminoethyl]boronic acid degrade so rapidly on the benchtop? A: The instability is fundamentally driven by the electronic structure of the boron atom. Boron possesses an empty, low-energy p -orbital, making it highly electrophilic. In the presence of ambient oxygen, reactive oxygen species (ROS), or even trace peroxides in solvents, this empty p -orbital undergoes rapid nucleophilic attack. This forms a peroxyborate intermediate, which triggers a 1,2-migration of the carbon-boron bond. The ultimate result is oxidative deboronation , cleaving the C-B bond to yield acetaldehyde, ammonia, and boric acid [1].
Q2: I suspect my batch has degraded. What are the analytical signs of oxidative deboronation? A: Because the degradation products (acetaldehyde, ammonia, boric acid) lack the original molecular framework, your primary diagnostic tool is 11 B NMR.
-
Intact free acid: Shows a broad signal around 28–32 ppm (characteristic of trigonal planar sp2 hybridized boron).
-
Degraded batch: Shows a sharp peak around 19–20 ppm , which is the signature of free boric acid ( B(OH)3 ). If you observe a shift to 20 ppm, the C-B bond has been irreversibly cleaved.
Fig 1: Mechanistic pathway of oxidative deboronation in free alpha-aminoboronic acids.
Part 2: Troubleshooting Guides & Stabilization Workflows
Issue: My intermediate degrades during storage or purification. Solution: Never store the free α -aminoboronic acid. You must immediately trap the empty p -orbital to prevent nucleophilic attack by oxygen. There are two field-proven strategies depending on your downstream application:
Strategy A: Conversion to Potassium Trifluoroborate Salts (For Long-Term Storage)
By treating the boronic acid with potassium bifluoride ( KHF2 ), you convert the trigonal planar sp2 boron into a tetrahedral sp3 trifluoroborate anion ( −BF3− ) [2].
-
Causality: The addition of three highly electronegative fluorine atoms fills the empty p -orbital, completely shutting down the oxidative deboronation pathway. These salts are highly crystalline, free-flowing powders that can be stored on the benchtop for months without degradation.
Strategy B: Lyophilized Mannitol Esters (For Assays & Drug Formulation)
If you are preparing the compound for biological assays or final drug formulation (analogous to Velcade/Bortezomib), the free acid should be lyophilized in the presence of an excess of a diol, specifically D-mannitol.
-
Causality: Mannitol forms a stable, bidentate boronate ester. In the solid lyophilized state, this ester is highly resistant to oxidation. Upon reconstitution in aqueous media (e.g., 0.9% NaCl), the ester rapidly establishes an equilibrium with the active free boronic acid, allowing it to bind to its biological target (like the 26S proteasome) [3].
Fig 2: Divergent stabilization workflows utilizing trifluoroborate salts and mannitol esters.
Part 3: Quantitative Data Presentation
To guide your experimental design, the following table summarizes the stability profiles of various[(1S)-1-aminoethyl]boronic acid derivatives.
| Compound State | Hybridization | Shelf Life (Solid State) | Aqueous Half-Life (pH 7.4, 37°C) | Recommended Storage |
| Free Boronic Acid | sp2 (Trigonal) | < 24 Hours | < 30 Minutes | Do not store; use in situ |
| Pinanediol Ester | sp2 (Trigonal) | 1–2 Months | Days (slow hydrolysis) | -20°C under Argon |
| Mannitol Ester | sp3 (Tetrahedral) | > 2 Years | Rapid equilibrium | 2°C to 8°C (Lyophilized) |
| Potassium Trifluoroborate | sp3 (Tetrahedral) | > 2 Years | Stable (requires catalyst to hydrolyze) | Ambient Room Temp |
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of Potassium [(1S)-1-aminoethyl]trifluoroborate
Use this protocol to secure your synthesized free acid into a stable, storable salt.
-
Preparation: Dissolve 1.0 mmol of freshly prepared [(1S)-1-aminoethyl]boronic acid (or its pinacol ester) in 5 mL of Methanol (MeOH).
-
Fluorination: Slowly add 4.0 mmol of Potassium Bifluoride ( KHF2 ) dissolved in 1.5 mL of distilled water.
-
Caution: KHF2 is corrosive. Handle in a fume hood.
-
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 3 hours. The stable trifluoroborate salt will begin to precipitate as a white solid.
-
Isolation: Evaporate the solvents under reduced pressure until a thick slurry remains. Triturate the residue with hot acetone (3 x 10 mL) to extract the product, leaving excess inorganic salts behind.
-
Crystallization: Concentrate the acetone filtrate to ~2 mL, then add cold diethyl ether (15 mL) dropwise to precipitate the pure potassium trifluoroborate salt. Filter and dry under high vacuum.
-
Self-Validating Check: Run a 19 F NMR and 11 B NMR.
-
Success: 11 B NMR will show a sharp peak at ~4.0 ppm (confirming tetrahedral boron). 19 F NMR will show a multiplet at ~ -140 ppm .
-
Failure: If 11 B NMR shows peaks >20 ppm, the conversion is incomplete or deboronation occurred prior to fluorination.
-
Protocol 2: Controlled Hydrolysis of Trifluoroborates for Cross-Coupling or Assays
Trifluoroborates are too stable for direct biological assays; they must be hydrolyzed back to the free acid.
-
Solvolysis: Suspend the potassium[(1S)-1-aminoethyl]trifluoroborate in a biphasic mixture of THF and Water (10:1 ratio).
-
Activation: Add 2.0 equivalents of Trimethylsilyl chloride (TMSCl) or Lithium Hydroxide (LiOH), depending on the required pH of your downstream application [1].
-
Mechanistic Note: TMSCl acts as a fluoride scavenger, driving the equilibrium toward the free boronic acid without requiring harsh, oxidative conditions.
-
-
In Situ Use: Stir for 30 minutes. The resulting free boronic acid should be used immediately in your assay or cross-coupling reaction to prevent re-exposure to oxidative degradation.
Part 5: References
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling Journal of the American Chemical Society URL:[Link]
-
Nickel-Catalyzed 1,1-Aminoborylation of Unactivated Terminal Alkenes National Institutes of Health (PMC) URL:[Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective MDPI - Molecules URL:[Link]
Purification techniques for crude [(1S)-1-aminoethyl]boronic acid reaction mixtures
Welcome to the Technical Support Center for Organoboron Chemistry. As application scientists and drug development professionals, we recognize that isolating free α-aminoalkylboronic acids—such as [(1S)-1-aminoethyl]boronic acid—is one of the most notoriously difficult workflows in synthetic chemistry.
Because these molecules are amphoteric, highly water-soluble, and prone to forming cyclic anhydrides (boroxines), traditional purification methods like silica gel chromatography frequently fail. This guide is designed to help you bypass these bottlenecks through field-proven, causality-driven methodologies.
Diagnostic Workflow: Purification Strategy
Caption: Decision tree for the purification and isolation of crude aminoalkylboronic acid mixtures.
Troubleshooting Guides & FAQs
Q1: Why does my free[(1S)-1-aminoethyl]boronic acid streak and irreversibly degrade on silica gel? A1: Causality: The boron atom possesses an empty p-orbital, making it highly electrophilic. When loaded onto standard normal-phase silica gel, this empty orbital interacts strongly with the nucleophilic silanol (Si-OH) groups on the stationary phase. This leads to severe streaking, irreversible binding, and protodeboronation (cleavage of the C-B bond). Solution: Avoid chromatography entirely. If you must use chromatography, you must first mask the empty p-orbital. Convert the crude mixture into an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt. These coordinate the boron atom into a stable, sp3-hybridized tetrahedral geometry, rendering it inert to silica [1].
Q2: I am trying to cleave the pinanediol chiral auxiliary via aqueous acidic hydrolysis, but I am getting less than 10% yield. How can I drive this reaction to completion? A2: Causality: Pinanediol and pinacol boronate esters are thermodynamically highly stable. Simple aqueous hydrolysis establishes an equilibrium that heavily favors the ester over the free boronic acid. Solution: Utilize a biphasic transesterification approach. By adding an excess of a sacrificial boronic acid (like isobutylboronic acid or phenylboronic acid) in a two-phase system (e.g., hexane/aqueous methanol), the sacrificial acid reacts with the liberated pinanediol. The resulting highly lipophilic byproduct (e.g., pinanediol isobutylboronate) partitions exclusively into the hexane layer. Removing the product from the reaction sphere drives the equilibrium forward according to Le Chatelier's principle[2].
Q3: After deprotection, my ¹H and ¹¹B NMR spectra show a complex mixture of peaks rather than a single species. Is my product decomposing? A3: Causality: Free boronic acids are rarely monomeric in the solid state or in non-coordinating solvents. They exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines) and various hydration states. Because [(1S)-1-aminoethyl]boronic acid is amphoteric, it can also form internal zwitterionic complexes. Solution: To obtain a clean, interpretable NMR spectrum, you must collapse the equilibrium. Analyze the sample in D₂O containing a drop of concentrated DCl. The strong acid protonates the amine, breaking any internal N→B coordination, and forces the compound into a single, monomeric hydrochloride salt species [3].
Mechanistic Pathway: Biphasic Transesterification
Caption: Biphasic transesterification mechanism driving pinanediol auxiliary cleavage.
Quantitative Data: Comparison of Purification Strategies
When scaling up the synthesis of bortezomib intermediates or similar bioisosteres, choosing the right purification strategy is critical for overall yield and enantiomeric excess (ee).
| Purification Strategy | Typical Yield | Purity (HPLC) | Scalability | Key Advantage / Disadvantage |
| Biphasic Transesterification (Isobutylboronic acid) | 80–85% | >98% | High | Advantage: Avoids chromatography; high enantiomeric retention.Disadvantage: Requires large volumes of hexane. |
| Potassium Bifluoride (KHF₂) Complexation | 75–80% | >95% | Medium | Advantage: Yields highly crystalline, bench-stable trifluoroborate salts.Disadvantage: Etching of standard glassware; requires plastic/Teflon. |
| Reverse-Phase HPLC (Formic Acid buffer) | <20% | >99% | Low | Advantage: Excellent for analytical isolation.Disadvantage: Poor for preparative scale due to extreme water solubility and lyophilization bottlenecks. |
Experimental Protocols (Self-Validating Systems)
Protocol A: Biphasic Transesterification and Isolation of [(1S)-1-aminoethyl]boronic Acid Hydrochloride
This protocol utilizes a sacrificial boronic acid to thermodynamically drive the deprotection of the pinanediol ester without racemization [4].
-
Solvent Preparation: In a separatory funnel, prepare a biphasic mixture consisting of hexane (500 mL) and 1 N aqueous hydrochloric acid (300 mL). Cool the mixture to 10 °C.
-
Reagent Addition: Add the crude (1S,2S,3R,5S)-pinanediol[(1S)-1-aminoethyl]boronate (approx. 100 mmol) to the mixture. Immediately add isobutylboronic acid (150 mmol, 1.5 eq).
-
Reaction Execution: Stir the biphasic mixture vigorously at room temperature for 16–18 hours. The high shear is necessary to maximize the surface area between the aqueous and organic phases.
-
Self-Validation Check 1 (Organic Phase): Sample the top hexane layer and analyze it via GC-MS. Validation: The reaction is complete when the peak for free isobutylboronic acid diminishes and a massive peak for pinanediol isobutylboronate emerges. If starting material remains, continue stirring.
-
Phase Separation: Separate the layers. Wash the aqueous methanolic layer with fresh hexane (3 × 100 mL) to ensure complete removal of the cleaved chiral auxiliary.
-
Self-Validation Check 2 (Aqueous Phase): Spot the aqueous layer on a TLC plate and stain with ninhydrin. Validation: A strong purple spot indicates the presence of the primary amine (your product).
-
Isolation: Evaporate the aqueous layer under reduced pressure (bath temperature < 35 °C to prevent thermal decomposition). Lyophilize the resulting residue to afford the product as a white, crystalline hydrochloride salt.
Protocol B: Synthesis of Potassium[(1S)-1-aminoethyl]trifluoroborate
Use this protocol if you require a bench-stable, highly crystalline intermediate that can be stored for months without boroxine formation.
-
Dissolution: Dissolve the crude[(1S)-1-aminoethyl]boronic acid (or its ester) in a 4:1 mixture of Methanol:Water (using a Teflon or polypropylene flask).
-
Fluorination: Add Potassium hydrogen difluoride (KHF₂, 4.0 eq) in one portion.
-
Reaction Execution: Stir at room temperature for 4 hours. The sp2 boron will convert to an sp3 trifluoroborate anion, precipitating as a potassium salt.
-
Self-Validation Check (¹¹B NMR): Take an aliquot, filter, and dissolve the solid in DMSO-d6. Validation: The ¹¹B NMR spectrum must show a sharp quartet (due to B-F spin-spin coupling) shifted significantly upfield (around 0 to +5 ppm), confirming the transition from trigonal planar to tetrahedral boron.
-
Purification: Filter the resulting white precipitate, wash with cold acetone to remove organic impurities, and dry under high vacuum.
References
-
Synthesis and Applications of β-Aminoalkylboronic Acid Derivatives. Li, X., et al. Journal of the American Chemical Society (2020).[Link]
-
Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. Coutts, S. J., et al. ChemInform / Tetrahedron Letters (1994).[Link]
-
Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Hall, D. G. Wiley-VCH (2005).[Link]
-
A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Ivanov, A. S., et al. Tetrahedron (2009).[Link]
Minimizing side reactions during [(1S)-1-aminoethyl]boronic acid esterification
This technical support guide is designed for researchers, scientists, and drug development professionals working with [(1S)-1-aminoethyl]boronic acid and its derivatives. As a chiral α-aminoboronic acid, this molecule presents unique challenges during esterification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and ensure the stereochemical integrity of your products.
Troubleshooting Guide: Navigating Common Pitfalls
This section addresses specific issues you may encounter during the esterification of [(1S)-1-aminoethyl]boronic acid, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low or Inconsistent Yields
Question: My esterification reaction is giving low or highly variable yields. What are the likely causes and how can I improve it?
Answer: Low and inconsistent yields are often multifactorial. The primary culprits are incomplete reaction, product degradation, or inefficient purification. Let's break down the potential causes and solutions.
Primary Cause: Boroxine Formation
Like other boronic acids, [(1S)-1-aminoethyl]boronic acid can undergo reversible self-condensation to form a cyclic trimer anhydride called a boroxine.[1][2][3] This is a dehydration reaction that reduces the concentration of the reactive monomeric boronic acid available for esterification.
Mechanism of Boroxine Formation:
Caption: Reversible dehydration of boronic acids to form a cyclic boroxine.
Solutions:
-
Amino Group Protection: The free amino group can influence the propensity for boroxine formation. Protecting the amine, for instance as a Boc-carbamate, can often lead to cleaner reactions and more consistent yields.
-
Azeotropic Water Removal: For esterifications with diols like pinacol, using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, cyclohexane) is highly effective at driving the equilibrium towards the ester by removing the water byproduct of both esterification and boroxine formation.[4]
-
Use of Dehydrating Agents: Anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be added directly to the reaction mixture to scavenge water.[5] This is a practical alternative when a Dean-Stark setup is not feasible.
Secondary Cause: Incomplete Reaction
Solutions:
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at an appropriate temperature. For pinacol esters, refluxing in toluene or a similar solvent is common. Monitor the reaction progress by TLC or ¹H NMR.
-
Stoichiometry: While a 1:1 stoichiometry of the boronic acid and diol is theoretically sufficient, a slight excess of the diol (e.g., 1.1 equivalents) can sometimes help drive the reaction to completion. However, be mindful that a large excess will complicate purification.
Tertiary Cause: Purification Losses
Solutions:
-
Column Chromatography: Boronic esters can be sensitive to silica gel. It has been reported that impregnating silica gel with boric acid can help suppress over-adsorption and improve recovery.[6][7] Alternatively, using a less acidic stationary phase like neutral alumina may be beneficial.[8]
-
Acid/Base Workup: A carefully designed aqueous workup can help remove unreacted diol and other polar impurities. However, be cautious as boronic esters can be susceptible to hydrolysis under strongly acidic or basic conditions.
Issue 2: Loss of Stereochemical Integrity (Epimerization/Racemization)
Question: I am concerned about the stereochemical purity of my final ester. How can I prevent epimerization at the α-carbon and how do I verify the enantiomeric excess (ee)?
Answer: Maintaining the stereochemical integrity of the (S)-enantiomer is paramount. Epimerization is a significant risk, particularly with α-aminoboronic acids.
Understanding the Risk of Epimerization:
The α-proton of α-aminoboronic acids is susceptible to abstraction under basic conditions, which can lead to racemization. While esterification is often performed under neutral or slightly acidic conditions, the presence of any basic impurities or the choice of a basic workup can compromise the stereochemical purity. It has been noted that the introduction of nucleophiles at the α-position can sometimes be accompanied by partial epimerization.[9]
Strategies to Minimize Epimerization:
-
Protect the Amino Group: The most critical step is to protect the amino group, typically as a carbamate (e.g., Boc or Cbz). This significantly reduces the acidity of the α-proton and stabilizes the chiral center. Syntheses of enantiopure α-aminoboronic acid derivatives almost universally employ N-protection.[2][3]
-
Control Reaction pH: Avoid basic conditions throughout the synthesis and purification. If a basic wash is necessary, use a mild base (e.g., saturated NaHCO₃ solution) and minimize contact time.
-
Temperature Control: While elevated temperatures are often needed for esterification, excessively high temperatures for prolonged periods could potentially increase the risk of epimerization. Monitor the reaction and avoid unnecessary heating.
Verification of Enantiomeric Purity:
Direct analysis of the enantiomeric excess of the final ester can be challenging. A reliable method involves a derivatization approach.
¹H NMR Analysis of Diastereomeric Iminoboronate Esters:
A well-established protocol involves the condensation of the chiral primary amine (obtained after deprotection of the ester) with 2-formylphenylboronic acid and an enantiopure chiral diol, such as (S)-BINOL.[1][10] This forms a pair of diastereomeric iminoboronate esters, which will exhibit distinct and well-resolved signals in the ¹H NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the amine.[11]
Caption: Workflow for determining enantiomeric purity via NMR analysis of diastereomers.
Issue 3: Side Reactions Involving the Amino Group
Question: I am observing unexpected byproducts in my reaction. Could the free amino group be the cause?
Answer: Yes, the free amino group in [(1S)-1-aminoethyl]boronic acid is a nucleophile and can participate in several side reactions if left unprotected.
Potential Side Reactions:
-
Self-Condensation/Oligomerization: The amino group of one molecule can potentially react with the boronic acid moiety of another, leading to oligomeric species.
-
Reaction with Solvents or Impurities: If there are any electrophilic impurities in your starting materials or solvents (e.g., trace acid chlorides, aldehydes), the amino group can react with them.
-
Intramolecular Coordination: The amino group can form a dative bond with the empty p-orbital of the boron atom. While this is a fundamental aspect of its chemistry, it can influence its reactivity and solubility.
The Universal Solution: N-Protection
The most effective way to prevent these side reactions is to protect the amino group. The tert-butyloxycarbonyl (Boc) group is a common and effective choice. It is generally stable to the conditions of esterification and can be removed later under acidic conditions if the free amine is required.[12]
Frequently Asked Questions (FAQs)
Q1: What is the best method for preparing the pinacol ester of N-Boc-(1S)-1-aminoethyl]boronic acid?
A1: A common and effective method is to react the N-Boc protected boronic acid with pinacol in a non-polar solvent like toluene or cyclohexane.[5] Using a Dean-Stark apparatus to remove water azeotropically is highly recommended to drive the reaction to completion.[4] Alternatively, adding an anhydrous drying agent like MgSO₄ can be used.[5]
Q2: How do I remove excess pinacol after the reaction?
A2: Excess pinacol can often be removed by column chromatography.[8] Alternatively, a carefully controlled aqueous wash may help, but be mindful of the potential for hydrolysis of the boronic ester. Another approach is to perform a transesterification to a different boronic ester that is easier to purify, though this adds steps to the synthesis.
Q3: Can I use the boroxine form directly in a subsequent reaction, like a Suzuki coupling?
A3: In many cases, yes. The equilibrium between the boronic acid and the boroxine is reversible.[1][3] Under the conditions of many cross-coupling reactions (which often involve water and a base), the boroxine can serve as an in situ source of the monomeric boronic acid. However, for reactions that are sensitive to stoichiometry, it is best to start with the monomeric form to ensure accurate dosing.
Q4: What are the best analytical techniques to monitor the reaction and check the purity of the final product?
A4:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of the starting boronic acid.
-
¹H and ¹³C NMR Spectroscopy: Essential for confirming the structure of the final ester product.
-
¹¹B NMR Spectroscopy: Can be used to distinguish between trigonal boronic esters and tetrahedral boronate species.
-
Chiral High-Performance Liquid Chromatography (HPLC): Can be used to determine the enantiomeric purity of the final product, often after derivatization.[1][13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-[(1S)-1-aminoethyl]boronic acid pinacol ester
This protocol is a general guideline and may require optimization for your specific setup.
-
Starting Material: Begin with N-Boc-[(1S)-1-aminoethyl]boronic acid. Ensure it is of high purity.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add N-Boc-[(1S)-1-aminoethyl]boronic acid (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Add a suitable solvent such as toluene to the flask. The volume should be sufficient to allow for efficient stirring and azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates complete consumption of the starting boronic acid.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.[8] A gradient elution system (e.g., ethyl acetate in hexanes) is typically used. As mentioned previously, treating the silica gel with boric acid may improve yields.[6][7]
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: ¹H NMR Analysis for Enantiomeric Purity
This protocol is adapted from established methods for chiral primary amines.[1][10]
-
Deprotection: If your final product is N-protected, you must first deprotect it to obtain the free amine. For a Boc group, this is typically done with an acid such as trifluoroacetic acid (TFA) or HCl in an organic solvent.
-
Derivatization: In an NMR tube, combine the resulting chiral amine (1.0 equiv), 2-formylphenylboronic acid (1.0 equiv), and enantiopure (S)-BINOL (1.1 equiv) in a deuterated solvent such as CDCl₃.
-
Analysis: Acquire the ¹H NMR spectrum.
-
Quantification: Identify the well-resolved signals corresponding to the two diastereomeric iminoboronate esters. Carefully integrate these signals. The ratio of the integrals will give you the enantiomeric ratio of your amine.
Sources
- 1. Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 10. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Comparing [(1S)-1-aminoethyl]boronic acid with trifluoromethyl ketones in protease inhibition
The development of transition state analogue (TSA) protease inhibitors relies heavily on the strategic deployment of electrophilic warheads. These functional groups are designed to undergo nucleophilic attack by the catalytic residues of the target enzyme, converting from an sp2 -hybridized state to a stable sp3 -hybridized complex that mimics the tetrahedral intermediate of peptide bond hydrolysis.
This guide provides an in-depth comparative analysis of two highly potent electrophilic classes: [(1S)-1-aminoethyl]boronic acid (a core building block for boronic acid transition state inhibitors, or BATSIs) and Trifluoromethyl ketones (TFMKs) .
Mechanistic Causality: Electrophilicity and Transition State Mimicry
The Boronate Approach: [(1S)-1-aminoethyl]boronic acid[(1S)-1-aminoethyl]boronic acid is an α -amino boronic acid derivative where the 1-aminoethyl moiety serves as an exact structural isostere for the amino acid Alanine (often referred to as an "Ala-boro" fragment). Proteases that specifically recognize and cleave after an Alanine at the P1 position—such as Dipeptidyl Peptidase IV (DPP-IV) and certain elastases—are prime targets for this pharmacophore[1].
The causality of its extreme potency lies in the boron atom's empty p-orbital. When the catalytic serine or threonine attacks this electron-deficient center, the boron transitions from a trigonal planar ( sp2 ) geometry to a tetrahedral boronate adduct ( sp3 )[1]. This reversible covalent interaction closely resembles the high-energy transition state of the natural hydrolytic mechanism, allowing the inhibitor to achieve sub-nanomolar affinities ( Ki ) by forming critical hydrogen bonds within the enzyme's oxyanion hole[2].
The Halogenated Ketone Approach: Trifluoromethyl Ketones (TFMKs)
In contrast, TFMKs utilize the strong electron-withdrawing inductive effect of the −CF3 group to drastically increase the electrophilicity of the adjacent carbonyl carbon[3]. When targeted against serine or cysteine proteases (such as the SARS-CoV 3CL protease or human leukocyte elastase), the catalytic nucleophile attacks the carbonyl carbon to form a highly stable hemiketal or hemithioketal[4].
A defining mechanistic feature of TFMKs is their hydration state. In aqueous biological media, the highly polarized carbonyl readily reacts with water to form a hydrated gem-diol[5]. For the enzyme to be inhibited, the gem-diol must often dehydrate back to the active ketone form, a thermodynamic hurdle that directly causes the characteristic time-dependent, slow-binding kinetics observed with TFMKs[4].
Mechanistic pathways of sp2 to sp3 transition for Boronic Acids and TFMKs upon nucleophilic attack.
Quantitative Comparison of Inhibitor Classes
The choice between an Ala-boro derivative and a TFMK depends heavily on the target protease class, desired binding kinetics, and required aqueous stability.
| Feature | [(1S)-1-aminoethyl]boronic acid (BATSIs) | Trifluoromethyl Ketones (TFMKs) |
| Electrophilic Center | Boron atom (Empty p-orbital) | Carbonyl Carbon (Polarized by −CF3 ) |
| Primary Target Proteases | Serine, Threonine (e.g., DPP-IV, Proteasome) | Serine, Cysteine (e.g., SARS-CoV 3CL, Elastase) |
| Adduct Formed | Tetrahedral Boronate ( sp3 ) | Hemiketal / Hemithioketal ( sp3 ) |
| Aqueous State | Trigonal planar / Boronate anion | Hydrated gem-diol |
| Binding Kinetics | Fast to slow-binding (highly potent) | Slow, tight-binding (time-dependent) |
| Typical Ki Range | Sub-nanomolar to low nanomolar[2][6] | Nanomolar to low micromolar[4] |
| Reversibility | Slowly reversible[7] | Reversible (often with prolonged off-rates) |
Experimental Methodologies
To ensure scientific integrity, the evaluation and synthesis of these inhibitors require self-validating protocols that account for their unique chemical properties.
Protocol A: Synthesis of an Ala-boro Peptide Inhibitor
Free boronic acids are prone to oxidation and spontaneously form complex anhydrides (boroxines) in a dehydrated state, which confounds stoichiometric calculations during peptide coupling. Therefore, the pinacol ester of [(1S)-1-aminoethyl]boronic acid must be used to protect the empty p-orbital during synthesis.
-
Activation: Dissolve the N-protected P2 amino acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 15 minutes to generate the active ester.
-
Coupling: Add [(1S)-1-aminoethyl]boronic acid pinacol ester hydrochloride (1.0 equiv) to the mixture. Stir at room temperature for 12 hours.
-
Validation (Coupling): Monitor via LC-MS. The protected pinacol ester intermediate should appear as the dominant peak, confirming successful amide bond formation without boron degradation.
-
Deprotection (Transesterification): To remove the pinacol group, dissolve the intermediate in a biphasic mixture of methanol and 1N HCl/hexane. Add an excess of phenylboronic acid. The phenylboronic acid acts as a "sacrificial" diol-acceptor, driving the equilibrium to release the free α -amino boronic acid.
-
Validation (Final): Purify via preparative HPLC. Lyophilize and confirm the presence of the free boronic acid via 11B NMR (expecting a broad peak indicative of the trigonal planar boron transitioning to a tetrahedral state in aqueous buffer)[2].
Protocol B: Continuous Rate Assay for Time-Dependent TFMK Inhibition
Because TFMKs exist as hydrated gem-diols in water, they exhibit progressive tightening of inhibition over time as the compound dehydrates and forms the covalent adduct[4][5]. A standard pre-incubation assay will mask this kinetic nuance. A continuous rate assay is required.
-
Reagent Preparation: Prepare the target protease (e.g., 3CL protease) and a fluorogenic substrate in assay buffer. Prepare TFMK inhibitor stocks in DMSO.
-
Initiation: Add the enzyme to a microplate well containing both the substrate and varying concentrations of the TFMK inhibitor simultaneously. Do not pre-incubate the enzyme and inhibitor.
-
Fluorescence Monitoring: Immediately monitor the release of the fluorophore continuously for 4 hours.
-
Kinetic Modeling (Self-Validation): The progress curves will be non-linear, curving downward as inhibition tightens. Fit the raw fluorescence data ( F ) to the slow-binding equation:
F=vst+kobs(v0−vs)(1−e−kobst)where v0 is the initial velocity, vs is the steady-state velocity, and kobs is the apparent first-order rate constant for the transition. Plotting kobs versus inhibitor concentration yields the true Ki [4].
Experimental workflow for continuous rate kinetic evaluation of time-dependent TFMK inhibitors.
References
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease PubMed Central (PMC)[Link]
-
Cytotoxic Activity of Selected Trifluoromethyl Ketones Against Oral Tumor Cells Anticancer Research[Link]
-
A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action RSC Publishing[Link]
-
Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases PubMed Central (PMC)[Link]
-
Boron Containing Compounds as Protease Inhibitors Chemical Reviews (ACS)[Link]
- Dipeptidyl Peptidase IV Inhibitors for the Treatment of Diabetes Journal of Medicinal Chemistry (ACS)[https://pubs.acs.org/doi/10.1021/jm040081+] ()
- Method of regulating glucose metabolism, and reagents related thereto US P
Sources
- 1. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]
- 6. US7078381B2 - Method of regulating glucose metabolism, and reagents related thereto - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Benchmarking [(1S)-1-aminoethyl]boronic acid derivatives against standard proteasome inhibitors
The Evolution of Proteasome Inhibition
The ubiquitin-proteasome system (UPS) is the primary degradation pathway for intracellular proteins, making it a highly validated target in hematological malignancies such as multiple myeloma (MM). First-generation proteasome inhibitors (PIs) like bortezomib and carfilzomib are "pan-inhibitors." They target both the ubiquitously expressed constitutive proteasome (cP) and the hematolymphoid-restricted immunoproteasome (iP)[1]. While highly efficacious, this non-selective inhibition leads to significant off-target toxicities in non-hematological tissues, most notably peripheral neuropathy.
To widen the therapeutic index, next-generation drug development has pivoted toward subunit-selective inhibitors. The [(1S)-1-aminoethyl]boronic acid pharmacophore has emerged as a breakthrough warhead, enabling the design of highly selective inhibitors (such as M3258) that specifically target the LMP7 (β5i) subunit of the immunoproteasome while sparing the constitutive β5c subunit[2].
Mechanistic Causality: The Structural Basis for Selectivity
To understand why the[(1S)-1-aminoethyl]boronic acid derivatives outperform standard PIs in selectivity, we must analyze the structural topography of the proteasome's catalytic active sites.
Both the β5c (constitutive) and LMP7 (immuno) subunits possess chymotrypsin-like activity and utilize an N-terminal threonine (Thr1) as the primary nucleophile. However, their S1 binding pockets differ significantly in size and hydrophobicity[3].
-
Pan-Inhibitors (e.g., Bortezomib): Utilize a bulky, leucine-like isobutyl side chain. This large hydrophobic group binds with high affinity to the S1 pockets of both β5c and LMP7, resulting in indiscriminate pan-proteasome inhibition[4].
-
Selective Inhibitors (e.g., M3258): Utilize a [(1S)-1-aminoethyl]boronic acid warhead. By replacing the bulky isobutyl group with a compact, alanine-like methyl group, the molecule perfectly complements the specific, more restricted topography of the LMP7 S1 pocket. This sterically undemanding group dramatically reduces binding affinity for the β5c subunit[3]. The boronic acid moiety retains the ability to form a reversible, covalent bond with the catalytic Thr1 residue, ensuring potent yet transient inhibition[2].
Mechanism of action comparing pan-proteasome vs. LMP7-selective inhibition pathways.
Quantitative Benchmarking: Efficacy and Selectivity Profiles
The table below synthesizes biochemical assay data comparing the [(1S)-1-aminoethyl]boronic acid derivative M3258 against FDA-approved standard-of-care proteasome inhibitors.
| Inhibitor Class | Representative Compound | Target Profile | LMP7 (β5i) IC₅₀ | β5c IC₅₀ | Selectivity (β5c/LMP7) | Binding Mechanism |
| [(1S)-1-aminoethyl]boronic acid | M3258 | Immunoproteasome (LMP7) | 4.1 nM | 2,519 nM | > 600-fold | Covalent, Reversible |
| Peptide boronic acid | Bortezomib | Pan-proteasome | 2.3 - 7.0 nM | 7.0 nM | ~1-fold | Covalent, Reversible |
| Epoxyketone | Carfilzomib | Pan-proteasome | 6.0 nM | 6.0 nM | ~1-fold | Covalent, Irreversible |
| Peptide boronic ester | Ixazomib | Pan-proteasome | Low nM | Low nM | ~1-fold | Covalent, Reversible |
(Data synthesized from cell-free peptide cleavage assays[2],[4],[3],[1])
Experimental Methodologies for Validation
To ensure scientific integrity, the benchmarking of these compounds relies on self-validating experimental systems. The following protocols detail the exact methodologies used to derive the quantitative data and confirm cellular target engagement.
Protocol 1: Cell-Free Proteasome Subunit Activity Assay
Causality & Validation: This assay isolates the biochemical interaction between the inhibitor and the enzyme. By running a known pan-inhibitor (Bortezomib) in parallel as a positive control, the system self-validates the enzymatic activity and the dynamic range of the fluorogenic readout.
-
Reagent Preparation: Prepare the assay buffer (20 mM Tris-HCl pH 7.4, 0.5 mM EDTA, 0.03% SDS). The SDS is critical as it artificially opens the 20S proteasome gate, allowing substrate entry in the absence of the 19S regulatory particle. Prepare 3-fold serial dilutions of the inhibitors in DMSO.
-
Enzyme Incubation: Dispense 0.5 nM of purified human immunoproteasome (for LMP7 activity) or constitutive proteasome (for β5c activity) into a 384-well black microtiter plate. Add the serially diluted inhibitors and incubate for 60 minutes at room temperature. Rationale: This pre-incubation allows the covalent reversible binding of the boronic acid to reach steady-state equilibrium[2].
-
Substrate Addition: Initiate the reaction by adding subunit-specific fluorogenic substrates: Suc-LLVY-AMC for β5c, or Ac-ANW-AMC for LMP7.
-
Kinetic Readout: Measure the release of 7-amino-4-methylcoumarin (AMC) kinetically using a fluorescence microplate reader (Excitation: 345 nm, Emission: 445 nm) every 2 minutes for 60 minutes.
-
Data Analysis: Calculate the initial velocity (V₀) of the linear portion of the reaction. Plot the fractional activity against the log of the inhibitor concentration to determine the IC₅₀ using a 4-parameter logistic non-linear regression model[3].
Step-by-step workflow for fluorogenic cell-free proteasome subunit activity assays.
Protocol 2: Cellular Target Engagement (Ubiquitinated Protein Accumulation)
Causality & Validation: Biochemical selectivity must translate to cellular efficacy. This protocol validates that LMP7 inhibition inside a living cell successfully halts protein degradation. The inclusion of a deubiquitinase (DUB) inhibitor during lysis is a critical self-validating step; without it, endogenous DUBs would rapidly cleave ubiquitin chains post-lysis, leading to false-negative results.
-
Cell Culture & Treatment: Seed MM.1S multiple myeloma cells in RPMI-1640 medium. Treat cells with varying concentrations of M3258 or Bortezomib for 4 to 8 hours.
-
Lysis & Extraction: Harvest the cells and lyse using RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and 50 µM PR-619 (a broad-spectrum DUB inhibitor).
-
Immunoblotting: Resolve 20 µg of the protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-ubiquitin primary antibody (e.g., clone P4D1). A successful target engagement is visualized as a high-molecular-weight "smear" of polyubiquitinated proteins, confirming that the UPS has been successfully bottlenecked[2].
Sources
Personal protective equipment for handling [(1S)-1-aminoethyl]boronic acid
As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of highly reactive, chiral intermediates. [(1S)-1-aminoethyl]boronic acid is a prime example: a deceptively simple molecule that serves as the critical pharmacophore for blockbuster proteasome inhibitors.
Handling this compound requires more than just reading a Safety Data Sheet (SDS); it demands a deep understanding of its physicochemical behavior and the severe toxicity of its downstream products. This guide provides a comprehensive, self-validating operational framework for the safe handling, reaction setup, and disposal of [(1S)-1-aminoethyl]boronic acid.
Mechanistic Context: Why Strict Handling is Required
[(1S)-1-aminoethyl]boronic acid is the foundational building block for synthesizing highly potent antineoplastic agents, most notably Bortezomib[1]. The boronic acid moiety is highly electrophilic, designed to act as a reversible covalent trap for the catalytic N-terminal threonine of the 20S proteasome[1].
Because trace contamination of the final Active Pharmaceutical Ingredient (API) poses severe occupational hazards (fatal if swallowed or inhaled)[2], the intermediate itself must be treated with stringent Occupational Exposure Band (OEB) 4/5 precautions to prevent accidental exposure during synthesis.
Ubiquitin-proteasome pathway inhibition by alpha-amino boronic acid derivatives.
Physicochemical & Hazard Profile
To design an effective safety protocol, we must first translate raw chemical data into operational implications.
| Parameter | Value / Classification | Operational Implication |
| Molecular Formula | C2H8BNO2 (MW: 88.90 g/mol ) | Low molecular weight contributes to fine particulate generation; requires strict static control. |
| GHS Health Hazards | Category 2 (Skin/Eye), Category 3 (Respiratory) | Mandates double-gloving, splash goggles, and respiratory protection[2]. |
| Downstream API Toxicity | OEL < 1 µg/m³ (Bortezomib) | Intermediates must be handled under OEB 4/5 containment to prevent potent API exposure. |
| Chemical Stability | Prone to boroxine (anhydride) formation | Must be stored under inert gas (Ar/N2) at -20°C to maintain chiral and structural integrity. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory PPE. The following matrix explains the causality behind each protective layer required for handling this specific boronic acid.
-
Hand Protection (Double-Gloving):
-
Inner Glove: 4-mil standard Nitrile.
-
Outer Glove: 8-mil extended-cuff chemical-resistant Nitrile.
-
Causality: Boronic acids act as Lewis acids and can slowly permeate thin latex or low-quality nitrile barriers. Double-gloving ensures that if the outer glove is contaminated, it can be stripped immediately without exposing the skin.
-
-
Eye & Face Protection: splash goggles paired with a full face shield[2].
-
Causality: The compound causes serious eye irritation (H319). A face shield prevents micro-dust from settling on facial skin during transfer.
-
-
Body Protection: Disposable, low-linting Tyvek coveralls worn over a flame-resistant lab coat.
-
Respiratory Protection: Powered Air-Purifying Respirator (PAPR) with HEPA filters or a properly fitted N95/P100 mask.
-
Causality: The free acid exists as a fine powder. Inhalation causes severe respiratory tract irritation and risks exposure to potent downstream derivatives[2].
-
Experimental Workflows: Safe Handling and Reaction Setup
The following protocols are designed as self-validating systems . If a step fails, the system naturally halts before exposure can occur.
Step-by-step operational safety workflow for handling reactive boronic acids.
Protocol A: High-Containment Weighing and Transfer
Objective: Prevent aerosolization and ensure exact stoichiometric transfer.
-
Enclosure Preparation: Ensure the Ventilated Balance Enclosure (VBE) or glovebox is operating at a face velocity of 60-100 fpm.
-
Causality: This specific velocity captures fine powders without disrupting the microbalance reading.
-
-
Static Neutralization: Discharge the spatula and anti-static weigh boat using an ionizing gun.
-
Causality: Alpha-amino boronic acids hold static charges; neutralization prevents the powder from clinging to surfaces or aerosolizing into the breathing zone.
-
-
Mass Transfer: Weigh the [(1S)-1-aminoethyl]boronic acid directly into a pre-tared reaction vial.
-
Closed-System Sealing: Cap the vial with a PTFE-lined silicone septum before removing it from the VBE.
-
Validation: The system is self-validating; if the septum is intact, zero material can escape during transit to the primary fume hood.
-
Protocol B: In-Situ Reaction Setup (Amide Coupling)
Objective: Maximize reactivity while eliminating dust hazards.
-
Inert Purging: Insert a nitrogen/argon line via a needle into the septum-sealed vial. Vent with a secondary needle.
-
Causality: Boronic acids are sensitive to moisture and oxidative degradation.
-
-
Solvent Introduction: Inject anhydrous solvent (e.g., DMF, THF) via syringe directly through the septum.
-
Validation: Complete visual dissolution confirms the reactive surface area is maximized and the particulate dust hazard is entirely eliminated.
-
-
Reagent Addition: Introduce coupling agents (e.g., HATU, DIPEA) dropwise via syringe to initiate the synthesis of the peptide boronic acid.
Spill Response and Disposal Plan
Boronic acids require specific chemical neutralization protocols to prevent environmental contamination and toxicity to aquatic life[3].
Protocol C: In-Lab Neutralization and Disposal
-
Isolation: Evacuate non-essential personnel. Don a PAPR if the spill occurred outside of a primary containment hood[4].
-
Containment: Surround the powder spill with an inert absorbent material like diatomaceous earth or dry sand.
-
Causality: Inert absorbents prevent the physical spread of the chemical without triggering exothermic reactions.
-
-
Chemical Neutralization: Carefully apply a mild alkaline solution (e.g., 5% sodium bicarbonate) to the powder.
-
Causality: Mild bases convert the reactive boronic acid into a highly water-soluble, non-volatile borate salt, effectively neutralizing its Lewis acid properties and mitigating its toxicity[3].
-
-
Collection & Disposal: Sweep the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) waste container. Label explicitly as "Hazardous Borate Waste" and segregate from strong oxidizers. Dispose of via an approved chemical waste facility[4].
References
-
Proper Disposal Procedures for Borinic Acid, Methyl - Benchchem. 3
-
SAFETY DATA SHEET: Bortezomib - FUJIFILM Wako Chemicals.4
-
Safety Data Sheet (SDS): Bortezomib - MedKoo Biosciences. 2
-
The Preclinical Discovery and Development of Bortezomib for the Treatment of Mantle Cell Lymphoma - PMC (NIH). 1
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
